Shp2-IN-19
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
分子式 |
C27H28N6O2 |
|---|---|
分子量 |
468.5 g/mol |
IUPAC名 |
(5S)-1'-[7-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methylpyrazolo[1,5-a]pyrazin-4-yl]spiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-5-amine |
InChI |
InChI=1S/C27H28N6O2/c1-17-24(18-4-5-22-23(15-18)35-14-13-34-22)33-21(6-10-30-33)26(31-17)32-11-7-27(8-12-32)16-20-19(25(27)28)3-2-9-29-20/h2-6,9-10,15,25H,7-8,11-14,16,28H2,1H3/t25-/m1/s1 |
InChIキー |
XQGWBLQMOKYLFS-RUZDIDTESA-N |
異性体SMILES |
CC1=C(N2C(=CC=N2)C(=N1)N3CCC4(CC3)CC5=C([C@H]4N)C=CC=N5)C6=CC7=C(C=C6)OCCO7 |
正規SMILES |
CC1=C(N2C(=CC=N2)C(=N1)N3CCC4(CC3)CC5=C(C4N)C=CC=N5)C6=CC7=C(C=C6)OCCO7 |
製品の起源 |
United States |
Foundational & Exploratory
Shp2-IN-19: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Shp2-IN-19 is a potent and selective allosteric inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). As a key downstream signaling node for multiple receptor tyrosine kinases (RTKs), SHP2 is a critical regulator of the RAS-mitogen-activated protein kinase (MAPK) pathway. Dysregulation of SHP2 activity is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the mechanism of action of this compound, including its biochemical and cellular activities, the signaling pathways it modulates, and detailed experimental protocols for its characterization.
Core Mechanism of Action
This compound functions as an allosteric inhibitor, binding to a tunnel-like pocket at the interface of the N-terminal SH2, C-terminal SH2, and the protein tyrosine phosphatase (PTP) domains of SHP2.[1] In its basal state, SHP2 exists in an autoinhibited conformation where the N-SH2 domain blocks the active site of the PTP domain.[1] this compound stabilizes this inactive conformation, preventing the conformational changes required for SHP2 activation.[1] By locking SHP2 in its closed, inactive state, this compound prevents the dephosphorylation of its substrates, thereby inhibiting downstream signaling, most notably through the RAS-MAPK pathway.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound (referred to as compound 5 in the source literature).[1]
| Assay Type | Description | Cell Line | IC50 (µM) |
| Biochemical Inhibition | Inhibition of SHP2 phosphatase activity using a fluorogenic substrate. | - | 0.067 |
| Cellular p-ERK Inhibition | Inhibition of SHP2-mediated phosphorylation of ERK. | KYSE520 | 0.746 |
| Antiproliferative Activity | Inhibition of cancer cell growth. | KYSE520 | 4.76 |
Signaling Pathways
The primary signaling pathway modulated by this compound is the RAS-MAPK cascade. A simplified representation of this pathway and the inhibitory action of this compound is provided below.
Experimental Protocols
Detailed methodologies for the key experiments cited for the characterization of this compound are provided below.
SHP2 Biochemical Inhibition Assay
This assay measures the ability of this compound to inhibit the phosphatase activity of SHP2 in a biochemical setting.
-
Principle: The catalytic activity of SHP2 is monitored using the surrogate fluorogenic substrate 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP). Upon dephosphorylation by SHP2, DiFMUP is converted to the fluorescent product DiFMU, which can be quantified.
-
Materials:
-
Recombinant human SHP2 protein
-
DiFMUP substrate
-
SHP2 activating peptide (derived from IRS-1)
-
Assay Buffer: 150 mM Bis-Tris (pH 6.0), 150 mM ionic strength, 0.33% PEG, 1.67 mM DTT.
-
This compound (or other test compounds) dissolved in DMSO.
-
384-well assay plates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare a solution of SHP2 enzyme and the activating peptide in assay buffer.
-
Add the test compound (this compound) at various concentrations to the wells of the 384-well plate. Include a DMSO-only control.
-
Add the SHP2 enzyme/peptide solution to the wells containing the test compound and incubate for a defined period (e.g., 30 minutes) at room temperature.
-
Initiate the reaction by adding the DiFMUP substrate to all wells.
-
Measure the fluorescence signal at appropriate excitation and emission wavelengths (e.g., 358 nm excitation and 450 nm emission) over time.
-
Calculate the rate of the reaction and determine the percent inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular p-ERK Inhibition Assay (Western Blot)
This assay assesses the ability of this compound to inhibit the SHP2-mediated phosphorylation of ERK in a cellular context.
-
Principle: KYSE520 cells, which have a constitutively active MAPK pathway, are treated with this compound. The levels of phosphorylated ERK (p-ERK) and total ERK are then measured by Western blot to determine the extent of pathway inhibition.
-
Materials:
-
KYSE520 human esophageal squamous cell carcinoma cell line.
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
This compound dissolved in DMSO.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membranes and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies: rabbit anti-p-ERK (Thr202/Tyr204) and rabbit anti-total ERK.
-
HRP-conjugated anti-rabbit secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system for Western blots.
-
-
Procedure:
-
Seed KYSE520 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified time (e.g., 2 hours). Include a DMSO-only control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature the protein lysates by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the primary antibody against total ERK to normalize for protein loading.
-
Quantify the band intensities and calculate the ratio of p-ERK to total ERK for each treatment condition.
-
Determine the IC50 value by plotting the percentage of p-ERK inhibition against the log of the inhibitor concentration.
-
Antiproliferative Assay
This assay measures the effect of this compound on the proliferation of cancer cells.
-
Principle: The viability of KYSE520 cells is assessed after treatment with this compound for an extended period. Cell viability can be measured using various methods, such as the CellTiter-Glo® luminescent cell viability assay.
-
Materials:
-
KYSE520 cells.
-
Cell culture medium.
-
This compound dissolved in DMSO.
-
96-well clear bottom plates.
-
CellTiter-Glo® reagent.
-
Luminometer.
-
-
Procedure:
-
Seed KYSE520 cells in 96-well plates at a low density.
-
After 24 hours, treat the cells with a serial dilution of this compound.
-
Incubate the cells for a prolonged period (e.g., 72 hours).
-
Allow the plates to equilibrate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells.
-
Determine the IC50 value by plotting the percentage of viability against the log of the inhibitor concentration.
-
Mandatory Visualizations
Experimental Workflow: Cellular p-ERK Inhibition Assay
Conclusion
This compound is a valuable research tool for investigating the role of SHP2 in cellular signaling and disease. Its allosteric mechanism of action provides a high degree of selectivity and offers a promising avenue for the development of novel anticancer therapeutics. The experimental protocols detailed in this guide provide a framework for the robust characterization of this compound and other SHP2 inhibitors. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this class of compounds.
References
The Allosteric Inhibition of SHP2: A Technical Guide to SHP099
For Researchers, Scientists, and Drug Development Professionals
Introduction
Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling.[1][2] It is a key component of the RAS-mitogen-activated protein kinase (MAPK) pathway, which governs fundamental cellular processes such as proliferation, differentiation, and survival.[2][3] Dysregulation of SHP2 activity, often due to gain-of-function mutations, is implicated in various developmental disorders, including Noonan syndrome, and in the pathogenesis of numerous cancers.[3][4] This has positioned SHP2 as a compelling target for therapeutic intervention.
This technical guide focuses on SHP099, a pioneering, potent, and selective allosteric inhibitor of SHP2.[5][6] Unlike orthosteric inhibitors that target the active site, allosteric inhibitors bind to a distinct site on the enzyme, inducing a conformational change that locks it in an inactive state.[5][7] This guide provides a comprehensive overview of the structure, synthesis, and biological activity of SHP099, along with detailed experimental protocols for its characterization.
SHP2 Structure and Function
SHP2 is comprised of two N-terminal Src homology 2 (SH2) domains (N-SH2 and C-SH2), a central protein tyrosine phosphatase (PTP) catalytic domain, and a C-terminal tail with tyrosine phosphorylation sites.[1][8] In its basal state, SHP2 exists in an auto-inhibited conformation where the N-SH2 domain blocks the active site of the PTP domain.[1][8] Upon activation by binding to phosphotyrosine motifs on upstream signaling partners, a conformational change relieves this auto-inhibition, allowing SHP2 to dephosphorylate its substrates and propagate downstream signaling.[4]
SHP099: An Allosteric Inhibitor
SHP099 was the first reported potent and selective small-molecule allosteric inhibitor of SHP2.[5] It binds to a "tunnel-like" allosteric pocket at the interface of the N-SH2, C-SH2, and PTP domains, stabilizing the auto-inhibited conformation of SHP2.[7][9] This mechanism of action provides a high degree of selectivity over other protein tyrosine phosphatases, including the closely related SHP1.[8]
Chemical Structure
The chemical structure of SHP099 is 6-(4-amino-4-methylpiperidin-1-yl)-3-(2,3-dichlorophenyl)pyrazin-2-amine.[5]
IUPAC Name: 6-(4-amino-4-methyl-1-piperidinyl)-3-(2,3-dichlorophenyl)-2-pyrazinamine[10] CAS Number: 1801747-42-1[10] Molecular Formula: C₁₆H₁₉Cl₂N₅[10] Molecular Weight: 352.26 g/mol [10]
Synthesis of SHP099
The synthesis of SHP099 and its analogs generally involves a multi-step process. A representative synthetic scheme for a similar class of imidazopyrazine-based SHP2 inhibitors is outlined below. While the exact, detailed industrial synthesis of SHP099 may be proprietary, published synthetic routes for analogous compounds provide a clear blueprint for researchers.
A general synthetic approach for related pyrazine-based SHP2 inhibitors often involves the construction of the core pyrazine (B50134) ring followed by the sequential addition of the substituted phenyl and piperidine (B6355638) moieties through coupling reactions. For instance, the synthesis of imidazopyrazine derivatives, another class of potent SHP2 inhibitors, starts with the preparation of a common intermediate which then undergoes a Buchwald coupling reaction with the appropriate aryl bromide, followed by deprotection steps to yield the final compound.[7]
Quantitative Biological Data
The biological activity of SHP099 has been extensively characterized. Key quantitative data are summarized in the table below.
| Parameter | Value | Cell Line/Assay Conditions | Reference |
| IC₅₀ (SHP2) | 71 nM | Biochemical assay | [6][10] |
| IC₅₀ (p-ERK) | ~0.25 µM | SHP2-dependent MDA-MB-468 and KYSE520 cells | [8] |
| Binding Affinity (KD) | 0.6 nM | Surface Plasmon Resonance (for a similar potent inhibitor, compound 8) | [7] |
| Cell Proliferation IC₅₀ | 0.72 µM | KYSE antiproliferation assay (for a similar potent inhibitor, compound 23) | [9] |
| hERG Affinity IC₅₀ | > 30 µM | (for a similar potent inhibitor, compound 23) | [9] |
Signaling Pathways and Experimental Workflows
SHP2 Signaling Pathway
SHP2 is a critical node in the RAS/MAPK signaling cascade. The following diagram illustrates the central role of SHP2 in this pathway and the mechanism of its inhibition by SHP099.
Caption: SHP2 signaling pathway and inhibition by SHP099.
Experimental Workflow for SHP2 Inhibition Assay
The following diagram outlines a typical workflow for assessing the inhibitory activity of compounds like SHP099 on SHP2.
Caption: Workflow for SHP2 enzymatic inhibition assay.
Experimental Protocols
Recombinant SHP2 Protein Expression and Purification
A common method for producing recombinant SHP2 for in vitro assays is as follows:
-
Vector Construction: The gene encoding human SHP2 (residues 1-525) is inserted into a pET30 expression vector, often with an N-terminal His-tag for purification.[9]
-
Protein Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Cells are grown in LB medium at 37°C to an OD₆₀₀ of 0.6-0.8. Protein expression is then induced with IPTG (isopropyl β-D-1-thiogalactopyranoside) and the culture is incubated at a lower temperature (e.g., 16-18°C) overnight.
-
Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer containing protease inhibitors. Lysis is typically achieved by sonication or high-pressure homogenization.
-
Purification: The lysate is clarified by centrifugation. The supernatant containing the His-tagged SHP2 is loaded onto a Ni-NTA affinity chromatography column. The column is washed, and the protein is eluted with an imidazole (B134444) gradient.
-
Further Purification: For higher purity, the eluted protein may be further purified by size-exclusion chromatography.
-
Quality Control: The purity and identity of the recombinant SHP2 are confirmed by SDS-PAGE and Western blotting.
SHP2 Enzymatic Assay
The inhibitory activity of SHP099 on SHP2 can be determined using a fluorescence-based enzymatic assay:
-
Assay Components:
-
Recombinant SHP2 protein
-
SHP099 (or other test compounds) serially diluted in DMSO
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.2, 100 mM NaCl, 5 mM DTT)
-
Fluorogenic phosphatase substrate (e.g., 6,8-Difluoro-4-Methylumbelliferyl Phosphate - DiFMUP)
-
-
Procedure: a. In a 384-well plate, add a small volume of each SHP099 dilution. b. Add the recombinant SHP2 protein to each well and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding. c. Initiate the enzymatic reaction by adding the DiFMUP substrate to all wells. d. Monitor the increase in fluorescence (excitation ~358 nm, emission ~450 nm) over time using a plate reader.
-
Data Analysis: a. Calculate the initial reaction rates for each SHP099 concentration. b. Normalize the rates relative to a DMSO control (100% activity) and a no-enzyme control (0% activity). c. Plot the percent inhibition versus the logarithm of the SHP099 concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Cellular p-ERK Assay
To assess the cellular activity of SHP099, its effect on the phosphorylation of ERK, a downstream effector of the SHP2 pathway, can be measured:
-
Cell Culture: Plate SHP2-dependent cancer cells (e.g., KYSE-520) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of SHP099 for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing phosphatase and protease inhibitors.
-
Western Blotting or ELISA:
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-ERK (p-ERK) and total ERK (as a loading control). Visualize the bands using a chemiluminescent substrate.
-
ELISA: Use a commercially available p-ERK ELISA kit to quantify the levels of phosphorylated ERK in the cell lysates.
-
-
Data Analysis: Quantify the p-ERK signal and normalize it to the total ERK signal. Plot the normalized p-ERK levels against the SHP099 concentration to determine the cellular IC₅₀.
Conclusion
SHP099 represents a landmark achievement in the development of targeted cancer therapies. As a potent and selective allosteric inhibitor of SHP2, it has not only provided a valuable tool for dissecting the role of SHP2 in health and disease but has also paved the way for the clinical development of a new class of anti-cancer agents. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field of oncology and drug discovery, facilitating further investigation into SHP2 inhibition and the development of next-generation therapeutics.
References
- 1. Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4] triazin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Mechanism for the Shp-2 Tyrosine Phosphatase Function in Promoting Growth Factor Stimulation of Erk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deciphering the structural and dynamic effects of SHP2-E76 mutations: mechanistic insights into oncogenic activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Making sure you're not a bot! [academiccommons.columbia.edu]
- 5. Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Discovery of a Novel Series of Imidazopyrazine Derivatives as Potent SHP2 Allosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. caymanchem.com [caymanchem.com]
The Allosteric Inhibition of SHP2 by Shp2-IN-19: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in signal transduction downstream of various receptor tyrosine kinases (RTKs). Its function is integral to the regulation of the RAS-MAPK signaling pathway, making it a key player in cell growth, differentiation, and survival. Dysregulation of SHP2 activity, often through gain-of-function mutations, is implicated in the pathogenesis of developmental disorders like Noonan syndrome and various malignancies. Consequently, SHP2 has emerged as a compelling target for therapeutic intervention in oncology. Shp2-IN-19 is a potent and selective allosteric inhibitor of SHP2. This document provides an in-depth technical overview of the mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to SHP2 and its Role in Signaling
SHP2 is a ubiquitously expressed enzyme that, counterintuitively for a phosphatase, often plays a positive role in signal transduction. In its basal state, SHP2 is maintained in an auto-inhibited conformation where the N-terminal SH2 domain blocks the active site of the protein tyrosine phosphatase (PTP) domain.[1] Upon activation by growth factors or cytokines, SHP2 is recruited to phosphorylated tyrosine residues on RTKs or associated scaffolding proteins via its SH2 domains. This interaction induces a conformational change, relieving the auto-inhibition and activating the phosphatase.[1] Activated SHP2 then dephosphorylates specific substrates, a key consequence of which is the activation of the RAS-MAPK cascade, a critical pathway for cell proliferation and survival.
The Allosteric Inhibition of SHP2 by this compound
This compound is a pyrazolopyrimidinone-based allosteric inhibitor of SHP2. Unlike orthosteric inhibitors that compete with the substrate at the active site, allosteric inhibitors bind to a distinct pocket on the enzyme. This compound binds to a tunnel-like pocket at the interface of the N-SH2, C-SH2, and PTP domains.[2] This binding event stabilizes the auto-inhibited conformation of SHP2, effectively locking the enzyme in its inactive state and preventing its catalytic activity. This mechanism of action confers high selectivity for SHP2 over other protein tyrosine phosphatases.
Quantitative Data for this compound
The following tables summarize the key quantitative data for the characterization of this compound and its analogs.
Table 1: Biochemical Activity of this compound
| Compound | SHP2 Biochemical IC50 (μM) |
| This compound | 0.067 |
Data sourced from a review citing the primary discovery publication.
Table 2: Cellular Activity of this compound Analog
| Compound | pERK Inhibition IC50 (μM) in KYSE520 cells |
| Analog of this compound | 0.012 |
Data for a structurally related and more potent analog of this compound, demonstrating pathway engagement in a cellular context.
Experimental Protocols
This section details the methodologies for the key experiments used to characterize the allosteric inhibition of SHP2 by this compound.
SHP2 Biochemical Assay (DiFMUP)
This assay measures the enzymatic activity of SHP2 using a fluorogenic substrate.
Materials:
-
Recombinant full-length SHP2 protein
-
SHP2 activating phosphopeptide (e.g., a dually phosphorylated IRS-1 peptide)
-
Assay Buffer: 50 mM Tris pH 7.5, 100 mM NaCl, 5 mM DTT, 0.01% Triton X-100
-
6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP)
-
This compound (or other test compounds) dissolved in DMSO
-
384-well black assay plates
-
Fluorescence plate reader (Excitation: 340 nm, Emission: 450 nm)
Procedure:
-
Prepare a solution of SHP2 and the activating phosphopeptide in assay buffer and pre-incubate for 15 minutes at room temperature to allow for SHP2 activation.
-
Add this compound at various concentrations to the assay plate.
-
Add the SHP2/phosphopeptide complex to the wells containing the inhibitor and incubate for a further 30 minutes at room temperature.
-
Initiate the enzymatic reaction by adding DiFMUP substrate to all wells.
-
Monitor the increase in fluorescence over time using a plate reader.
-
Calculate the rate of reaction and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cellular pERK Inhibition Assay
This Western blot-based assay assesses the ability of this compound to inhibit the MAPK pathway in a cellular context.
Materials:
-
Cancer cell line with activated RTK signaling (e.g., KYSE520)
-
Cell culture medium and supplements
-
Growth factors (e.g., EGF)
-
This compound (or other test compounds) dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
Western blotting equipment
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with a growth factor (e.g., EGF) for 10-15 minutes to induce ERK phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against p-ERK, total ERK, and a loading control.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the p-ERK signal to total ERK and the loading control. Determine the IC50 value for pERK inhibition.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is used to measure the binding kinetics and affinity of this compound to SHP2.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Recombinant SHP2 protein
-
This compound (analyte)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Procedure:
-
Immobilize recombinant SHP2 onto the sensor chip surface via amine coupling.
-
Prepare a series of dilutions of this compound in running buffer.
-
Inject the different concentrations of this compound over the immobilized SHP2 surface and a reference flow cell.
-
Monitor the binding events in real-time by measuring the change in the SPR signal (response units).
-
After each injection, allow for dissociation in running buffer.
-
Regenerate the sensor surface if necessary.
-
Analyze the sensorgrams using appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Visualizations
The following diagrams illustrate key concepts related to the allosteric inhibition of SHP2 by this compound.
References
Shp2-IN-19 and its Class: A Technical Guide to Downstream Signaling Effects of Allosteric SHP2 Inhibition
Disclaimer: Publicly available information on a compound specifically named "Shp2-IN-19" is limited. This guide will focus on the well-characterized, prototypical allosteric SHP2 inhibitor, SHP099, and other representative compounds of the same class. The mechanisms and downstream effects described are expected to be highly analogous to those of this compound.
Introduction
Src homology 2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical positive regulatory role in multiple signaling pathways, including the RAS/MAPK and PI3K/AKT cascades.[1][2][3] Its function as a key signaling node makes it a compelling target for therapeutic intervention in various cancers and developmental disorders.[1][2] Allosteric inhibitors of SHP2, such as SHP099 and its analogs, represent a novel class of therapeutics that lock the enzyme in an inactive, auto-inhibited conformation. This guide provides an in-depth technical overview of the effects of this class of inhibitors on downstream signaling, tailored for researchers, scientists, and drug development professionals.
Mechanism of Action of Allosteric SHP2 Inhibitors
SHP2's activity is tightly regulated by an intramolecular interaction. In its basal state, the N-terminal SH2 domain folds back to block the active site of the protein tyrosine phosphatase (PTP) domain, resulting in auto-inhibition. Upon activation by upstream receptor tyrosine kinases (RTKs), SHP2 is recruited to phosphotyrosine residues on receptors or adaptor proteins, leading to a conformational change that exposes the catalytic site.
Allosteric inhibitors like SHP099 bind to a "tunnel-like" pocket formed at the interface of the N-SH2, C-SH2, and PTP domains. This binding stabilizes the closed, inactive conformation of SHP2, acting as a "molecular glue" that prevents its activation and subsequent downstream signaling.
Quantitative Data on SHP2 Inhibitor Activity
The following tables summarize the inhibitory concentrations of various allosteric SHP2 inhibitors in biochemical and cellular assays. This data is crucial for designing experiments and interpreting results.
Table 1: Biochemical Inhibitory Activity of SHP2 Inhibitors
| Compound | Target | IC50 | Assay Conditions | Reference(s) |
| SHP099 | Wild-Type SHP2 | 0.071 µM | Allosteric inhibition of activated full-length human SHP2. | |
| SHP099 | SHP2 (various mutants) | 0.416 - 2.896 µM | Allosteric inhibition of mutant SHP2 proteins. | |
| TNO155 (Batoprotafib) | Wild-Type SHP2 | 0.011 µM | Allosteric inhibition of wild-type SHP2. | |
| RMC-4550 | Wild-Type SHP2 | 0.583 nM | Biochemical assay with purified, activated full-length human SHP2. | |
| PF-07284892 | Wild-Type SHP2 | 21 nM | Biochemical assay with purified SHP2. | |
| SHP2-IN-39 | SHP2 | 0.007 µM | Inhibition of SHP2. | |
| NSC-87877 | Shp2 and Shp1 | 0.318 µM and 0.355 µM | Inhibition of Shp2 and Shp1 protein tyrosine phosphatases. | |
| PB17-026-01 | SHP2 | 38.9 nM | In-house enzymatic assay. |
Table 2: Cellular Activity of SHP2 Inhibitors
| Compound | Cell Line | Assay | IC50 / EC50 | Reference(s) |
| SHP099 | KYSE-520 (Esophageal Cancer) | p-ERK Inhibition | Not specified, effective at 10 µM | |
| SHP099 | Various Cancer Cell Lines | Cell Growth Inhibition | 0.32 - 1.73 µM | |
| RMC-4550 | Calu-1 | pERK Inhibition | 7 nM | |
| RMC-4550 | PC9 | pERK Inhibition | 31-39 nM | |
| SHP099 | FUOV1 (Ovarian Cancer) | Clonogenic Growth | Effective at 5 µM | |
| SHP099 | HeLa Cells | Isothermal Cellular Dose-Response | EC50 reported at 55.0 °C |
Effects on Downstream Signaling Pathways
SHP2 primarily modulates the RAS/MAPK pathway and has also been shown to influence the PI3K/AKT pathway. Inhibition of SHP2, therefore, has significant consequences on these critical cellular signaling networks.
RAS/MAPK Pathway
SHP2 is a crucial positive regulator of the RAS/MAPK pathway downstream of most RTKs. By dephosphorylating specific substrates, SHP2 facilitates the activation of RAS, which in turn activates the RAF-MEK-ERK signaling cascade. Allosteric inhibition of SHP2 effectively blocks this signal transmission.
-
Reduced ERK Phosphorylation: A consistent and measurable effect of SHP2 inhibitors is the dose-dependent reduction in the phosphorylation of ERK1/2 (p-ERK) at Thr202/Tyr204. This can be observed in various cancer cell lines treated with compounds like SHP099 and RMC-4550.
-
Disruption of Protein Complexes: SHP099 has been shown to disrupt the interaction between SHP2 and adaptor proteins like GRB2, which is essential for the assembly of the signaling complex that activates RAS.
PI3K/AKT Pathway
The effect of SHP2 on the PI3K/AKT pathway is more context-dependent and can be either positive or negative.
-
Inhibition of PI3K/AKT Signaling: In some cellular contexts, SHP2 can dephosphorylate the p85 regulatory subunit of PI3K or its docking sites on adaptor proteins like GAB1, thereby negatively regulating PI3K/AKT activation. In such cases, SHP2 inhibition can lead to an increase in AKT phosphorylation (p-AKT).
-
No Effect or Synergistic Inhibition: In other studies, SHP2 inhibition with SHP099 had no significant effect on p-AKT levels. However, combined inhibition of SHP2 and PI3K has been shown to have synergistic effects in suppressing the proliferation of certain cancer cells, suggesting a complex interplay between these two pathways.
-
Feedback Reactivation: Prolonged SHP2 inhibition can sometimes lead to the reactivation of the PI3K/AKT pathway as a resistance mechanism. This may be mediated by the hyperphosphorylation of certain RTKs like PDGFRβ, which then recruits the p85 subunit of PI3K.
Experimental Protocols
Western Blotting for Phosphorylated ERK (p-ERK) Analysis
This protocol is a standard method to quantify the inhibition of SHP2-mediated signaling by measuring the levels of p-ERK.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Serum-starve the cells for 6-24 hours to reduce basal signaling. Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours). Stimulate the cells with a growth factor (e.g., EGF or FGF) for a short period (e.g., 5-15 minutes) to activate the MAPK pathway.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-ERK1/2 (Thr202/Tyr204) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an ECL substrate and an imaging system.
-
-
Normalization: Strip the membrane and re-probe for total ERK1/2 or a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-ERK signal to the total ERK or loading control signal.
References
- 1. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule inhibitors of SHP2 tyrosine phosphatase discovered by virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4] triazin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
understanding Shp2-IN-19 selectivity profile
- 1. Off‐target inhibition by active site‐targeting SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Setting sail: maneuvering SHP2 activity and its effects in cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of Shp2-IN-19: A Technical Overview
For Immediate Release
This whitepaper provides an in-depth technical guide on the discovery and development of Shp2-IN-19, a notable allosteric inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). This document is intended for researchers, scientists, and drug development professionals interested in the core aspects of SHP2 inhibition, from initial screening to preclinical characterization.
Introduction: The Therapeutic Promise of SHP2 Inhibition
SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in signal transduction downstream of multiple receptor tyrosine kinases (RTKs).[1][2] It is a key positive regulator of the RAS-mitogen-activated protein kinase (MAPK) signaling cascade, a pathway frequently dysregulated in human cancers.[1] Hyperactivation of SHP2, either through genetic mutations or upstream signaling, is implicated in the pathogenesis of various malignancies and developmental disorders like Noonan syndrome.[3] Consequently, the development of small molecule inhibitors of SHP2 has emerged as a promising therapeutic strategy in oncology.
Historically, targeting phosphatases has been challenging due to the highly conserved and positively charged nature of their active sites, leading to difficulties in achieving selectivity and oral bioavailability. The discovery of an allosteric binding site on SHP2, however, represented a landmark breakthrough.[1] Allosteric inhibitors stabilize a closed, inactive conformation of SHP2, preventing its engagement with downstream signaling partners. This compound belongs to this class of allosteric inhibitors, binding to a "tunnel-like" pocket at the interface of the N-SH2, C-SH2, and PTP domains.
Discovery and Structure-Activity Relationship (SAR)
This compound, also referred to as compound 19 in several publications, was identified through structure-based drug design and optimization of a pyrazolo-pyrimidinone scaffold. The co-crystal structure of this compound in complex with SHP2 (PDB: 6MDB) confirmed its binding to the same allosteric tunnel as the pioneering SHP2 inhibitor, SHP099.
The development from initial hits to potent inhibitors like this compound involved extensive structure-activity relationship (SAR) studies. These efforts focused on modifying key chemical moieties to enhance potency, selectivity, and cellular activity. For instance, the extension and conformational restriction of an amine substituent on the pyrazolo-pyrimidinone core led to the discovery of a subsequent analog with tenfold enhanced antiproliferative activity in the KYSE520 cancer cell line.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and a closely related, improved analog.
Table 1: Biochemical and Cellular Activity
| Compound | SHP2 Biochemical IC50 (μM) | pERK Inhibition IC50 (μM) | KYSE520 Cell Proliferation IC50 (μM) |
| This compound | 0.067 | Not Reported | Not Reported |
| Analog 20 | Not Reported | 0.012 | 0.167 |
Data sourced from a 2021 review on SHP2 inhibitors.
Signaling Pathways and Mechanism of Action
SHP2 is a critical node in multiple signaling pathways that regulate cell growth, proliferation, and survival. Allosteric inhibitors like this compound lock the enzyme in an auto-inhibited conformation, thereby blocking downstream signal transduction.
The RAS/MAPK Pathway
The primary mechanism of action of SHP2 inhibitors is the suppression of the RAS/MAPK pathway. SHP2 is required for the full and sustained activation of RAS by upstream RTKs. By inhibiting SHP2, this compound prevents the dephosphorylation of key signaling nodes, leading to the downregulation of phosphorylated ERK (pERK), a downstream effector of the pathway.
Caption: SHP2 activation and its inhibition by this compound in the RAS/MAPK pathway.
The PD-1/PD-L1 Immune Checkpoint Pathway
SHP2 also plays a crucial role in immune evasion by mediating signaling downstream of the PD-1 receptor on T cells. Upon binding of PD-L1 on tumor cells to PD-1, SHP2 is recruited and activated, leading to the dephosphorylation of T-cell receptor signaling components and subsequent T-cell exhaustion. Inhibition of SHP2 can therefore restore anti-tumor immunity.
Caption: Role of SHP2 in the PD-1/PD-L1 pathway and its inhibition by this compound.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and advancement of scientific findings. The following sections outline the methodologies for key experiments in the discovery and characterization of SHP2 inhibitors like this compound.
General Workflow for SHP2 Inhibitor Discovery
The discovery of allosteric SHP2 inhibitors typically follows a structured workflow, from initial screening to in vivo validation.
Caption: A typical workflow for the discovery and development of SHP2 inhibitors.
SHP2 Biochemical Inhibition Assay
Objective: To determine the in vitro potency of a compound in inhibiting the enzymatic activity of SHP2.
Materials:
-
Recombinant human SHP2 protein
-
DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) substrate
-
Assay buffer (e.g., 60 mM HEPES pH 7.2, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% P-20, and 5 mM DTT)
-
Test compound (e.g., this compound)
-
384-well microplates
-
Plate reader capable of fluorescence detection
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the diluted compound to the wells of a 384-well plate.
-
Add recombinant SHP2 protein to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding the DiFMUP substrate.
-
Monitor the fluorescence generated by the dephosphorylation of DiFMUP over time using a plate reader.
-
Calculate the rate of reaction and determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
Cellular pERK Inhibition Assay
Objective: To assess the ability of a compound to inhibit SHP2-mediated signaling in a cellular context.
Materials:
-
Cancer cell line with activated RTK signaling (e.g., KYSE520)
-
Cell culture medium and supplements
-
Test compound (e.g., this compound)
-
Growth factors (e.g., EGF) for stimulation
-
Lysis buffer
-
Antibodies for Western blotting (e.g., anti-pERK, anti-total ERK, anti-GAPDH)
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Starve the cells in serum-free medium for a specified period (e.g., 4-24 hours).
-
Pre-treat the cells with various concentrations of the test compound for a defined duration (e.g., 1-2 hours).
-
Stimulate the cells with a growth factor (e.g., EGF) for a short period (e.g., 5-15 minutes) to induce MAPK pathway activation.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Analyze the levels of pERK and total ERK by Western blotting.
-
Quantify the band intensities and calculate the IC50 value for pERK inhibition.
Conclusion
This compound is a significant example of a potent and selective allosteric inhibitor of SHP2, developed through a rational, structure-guided approach. Its discovery and the subsequent optimization of its chemical scaffold have contributed valuable insights into the principles of SHP2 inhibition. The methodologies and data presented in this whitepaper provide a foundational understanding for professionals engaged in the ongoing efforts to develop novel SHP2-targeted therapies for cancer and other diseases. The continued exploration of this therapeutic target holds great promise for advancing precision medicine.
References
- 1. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of Fused Bicyclic Allosteric SHP2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4] triazin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Shp2-IN-19 as a Chemical Probe for SHP2
Notice: Publicly available scientific literature and chemical databases do not contain specific information on a chemical probe designated "Shp2-IN-19." Extensive searches for this compound have not yielded its chemical structure, biological activity, or any associated experimental protocols.
Therefore, this guide will focus on a well-characterized and widely used allosteric SHP2 inhibitor, SHP099 , as a representative chemical probe for studying SHP2 function. The principles, experimental methodologies, and data presented here for SHP099 serve as a comprehensive template for the evaluation and application of any potent and selective SHP2 inhibitor.
Introduction to SHP2 and the Role of Chemical Probes
Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in mediating signal transduction downstream of various receptor tyrosine kinases (RTKs).[1][2][3] It is a key component of the RAS-MAPK, PI3K-AKT, and JAK-STAT signaling pathways, which are fundamental to cell proliferation, survival, differentiation, and migration.[4][5]
Under basal conditions, SHP2 exists in an auto-inhibited conformation where the N-terminal SH2 domain blocks the catalytic site of the phosphatase domain. Upon activation by binding to phosphotyrosine motifs on upstream signaling partners, SHP2 undergoes a conformational change that relieves this auto-inhibition, allowing it to dephosphorylate its substrates and positively regulate signaling cascades.
Given its central role in oncogenic signaling, SHP2 has emerged as a compelling therapeutic target in oncology. Chemical probes are essential tools for dissecting the biological functions of proteins like SHP2. A high-quality chemical probe for SHP2 should exhibit high potency, selectivity over other phosphatases (especially the closely related SHP1), and well-characterized cellular activity. SHP099 was the first potent, selective, and orally bioavailable allosteric inhibitor of SHP2 to be discovered and has become a benchmark for the field.
SHP099: A Prototypical Allosteric SHP2 Inhibitor
SHP099 is a potent and selective allosteric inhibitor of SHP2. It binds to a tunnel-like pocket at the interface of the N-SH2, C-SH2, and PTP domains, stabilizing the auto-inhibited conformation of SHP2. This mechanism of action confers high selectivity for SHP2 over other protein tyrosine phosphatases.
Quantitative Data for SHP099
The following tables summarize the key quantitative data for SHP099 from various studies.
Table 1: Biochemical Activity of SHP099
| Parameter | Target | Value | Assay Conditions | Reference |
| IC₅₀ | SHP2 (full-length, wild-type) | 70 nM | DiFMUP substrate, with p-IRS1 peptide activation | |
| IC₅₀ | SHP2 (PTP domain only) | > 100 µM | DiFMUP substrate | |
| Ki | SHP2 (full-length, wild-type) | 0.73 µM | Substrate titration, Michaelis-Menten kinetics |
Table 2: Cellular Activity of SHP099
| Parameter | Cell Line | Value | Assay Type | Reference |
| IC₅₀ (p-ERK) | KYSE-520 | ~250 nM | Western Blot | |
| IC₅₀ (p-ERK) | MDA-MB-468 | ~250 nM | Western Blot | |
| GI₅₀ | KYSE-520 | ~1 µM | Cell Proliferation Assay | |
| GI₅₀ | MDA-MB-468 | ~1 µM | Cell Proliferation Assay |
Table 3: Selectivity Profile of SHP099
| Target | Fold Selectivity vs. SHP2 | Assay Type | Reference |
| SHP1 | > 100-fold | Biochemical Assay | |
| PTP1B | > 100-fold | Biochemical Assay | |
| Panel of 21 other PTPs | High | Biochemical Assay | |
| Panel of 66 kinases | High | Kinase Panel Screen |
Experimental Protocols
SHP2 Biochemical Inhibition Assay
This protocol describes a fluorescence-based assay to determine the in vitro potency of inhibitors against SHP2.
Materials:
-
Recombinant full-length human SHP2 protein
-
Phosphorylated IRS-1 peptide (p-IRS1) for SHP2 activation
-
6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) substrate
-
Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 0.05% P-20, 1 mM DTT
-
Test compounds (e.g., SHP099) dissolved in DMSO
-
384-well black plates
-
Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm)
Method:
-
Prepare a solution of SHP2 and p-IRS1 peptide in assay buffer and incubate for 15 minutes at room temperature to allow for SHP2 activation.
-
Add the activated SHP2 solution to the wells of a 384-well plate.
-
Add the test compounds at various concentrations (typically a serial dilution) to the wells. Include DMSO-only wells as a negative control. Incubate for 30 minutes at room temperature.
-
Initiate the enzymatic reaction by adding DiFMUP substrate to all wells.
-
Immediately measure the fluorescence intensity at time zero and then monitor the kinetic reaction over a period of 30-60 minutes at room temperature.
-
Calculate the reaction rates and determine the IC₅₀ values by fitting the dose-response data to a four-parameter logistic equation.
Cellular p-ERK Inhibition Assay (Western Blot)
This protocol is used to assess the ability of a SHP2 inhibitor to block downstream signaling in a cellular context.
Materials:
-
Cancer cell line known to be sensitive to SHP2 inhibition (e.g., KYSE-520)
-
Cell culture medium and supplements
-
Test compounds (e.g., SHP099) dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Method:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Treat the cells with various concentrations of the test compound for 2-4 hours.
-
Stimulate the cells with a growth factor (e.g., EGF or HGF) for 10-15 minutes to induce ERK phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against p-ERK, total ERK, and GAPDH.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Develop the blot using ECL substrate and capture the image.
-
Quantify the band intensities and normalize the p-ERK signal to total ERK and the loading control.
-
Determine the IC₅₀ value for p-ERK inhibition.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Simplified RAS-MAPK signaling pathway showing the role of SHP2 and the point of inhibition by SHP099.
Experimental Workflow Diagram
Caption: Experimental workflow for determining cellular p-ERK inhibition by a SHP2 inhibitor using Western Blot.
Logical Relationship Diagram
Caption: Logical workflow for the characterization of a chemical probe for SHP2.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tyrosine phosphatase PTPN11/SHP2 in solid tumors - bull’s eye for targeted therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. irbm.com [irbm.com]
- 5. bmjoncology.bmj.com [bmjoncology.bmj.com]
Methodological & Application
Application Notes and Protocols for Shp2-IN-19 (SHP2-IN-39) Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Shp2 (Src homology 2 domain-containing protein tyrosine phosphatase 2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling and is a key regulator of the Ras-MAPK, PI3K-Akt, and JAK-STAT pathways.[1][2] Dysregulation of Shp2 activity is implicated in the pathogenesis of various cancers and developmental disorders, making it a compelling target for therapeutic intervention.[1][2]
Shp2-IN-39 (also referred to as Example 63 in patent literature) is a potent inhibitor of Shp2. These application notes provide detailed protocols for cell-based assays to characterize the activity of Shp2-IN-39 and similar compounds.
Mechanism of Action of SHP2 and its Inhibition
Under normal physiological conditions, Shp2 exists in an auto-inhibited conformation where the N-terminal SH2 domain blocks the catalytic site of the phosphatase domain.[1] Upon activation by upstream signaling, typically from receptor tyrosine kinases (RTKs), Shp2 undergoes a conformational change that exposes its catalytic site, allowing it to dephosphorylate its substrates and positively regulate downstream signaling pathways like the Ras-ERK cascade. Allosteric inhibitors of Shp2, a common class of Shp2 inhibitors, function by binding to a pocket at the interface of the N-SH2, C-SH2, and PTP domains, stabilizing the auto-inhibited conformation and preventing its activation.
Quantitative Data Summary
The following table summarizes the inhibitory activity of Shp2-IN-39 from available data. It is crucial to note that assay conditions can significantly impact the observed IC50 values.
| Compound | Assay Type | Target | IC50 (µM) | Reference |
| Shp2-IN-39 | Biochemical Assay | SHP2 | 0.007 | Patent EP3772513A1 |
Further cellular characterization is required to determine the cell-based IC50 and effects on downstream signaling pathways.
Signaling Pathways and Experimental Workflows
SHP2 Signaling Pathway
The following diagram illustrates the central role of SHP2 in the Ras-ERK signaling pathway, a key driver of cell proliferation and survival.
Caption: Simplified SHP2-mediated Ras-ERK signaling pathway.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement of an inhibitor within a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.
Caption: General workflow for a Cellular Thermal Shift Assay (CETSA).
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for SHP2 Target Engagement
This protocol is adapted from established methods for assessing SHP2 inhibitor target engagement in cells.
Materials:
-
Cell line of interest (e.g., HEK293T, KYSE-520, or other cancer cell lines with active RTK signaling)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Shp2-IN-39
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibody against SHP2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture: Seed cells in multi-well plates and grow to 70-80% confluency.
-
Compound Treatment: Treat cells with varying concentrations of Shp2-IN-39 or DMSO vehicle for 1-2 hours at 37°C.
-
Heat Shock:
-
For a melting curve, heat the treated cells in a thermal cycler with a temperature gradient (e.g., 40-60°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
For isothermal dose-response, heat all samples at a predetermined optimal temperature (e.g., 52°C) for 3 minutes.
-
-
Cell Lysis:
-
Wash cells with cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer and incubating on ice.
-
Scrape the cells and collect the lysate.
-
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Protein Quantification:
-
Carefully collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of the soluble fraction.
-
-
Western Blot Analysis:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against SHP2, followed by an HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities.
-
For a melting curve, plot the normalized band intensity against the temperature. A shift in the melting curve in the presence of Shp2-IN-39 indicates target engagement.
-
For an isothermal dose-response, plot the normalized band intensity against the log of the inhibitor concentration to determine the EC50 value.
-
Protocol 2: Inhibition of ERK Phosphorylation (p-ERK) Assay
This assay determines the functional consequence of SHP2 inhibition on its downstream signaling pathway.
Materials:
-
Cell line of interest (e.g., a cancer cell line with known dependence on the Ras-ERK pathway)
-
Complete cell culture medium
-
Growth factor (e.g., EGF, HGF, or FGF, depending on the cell line)
-
Shp2-IN-39
-
DMSO (vehicle control)
-
Lysis buffer
-
Primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Starvation: Seed cells and grow to 70-80% confluency. For assays requiring growth factor stimulation, serum-starve the cells for 4-24 hours prior to the experiment.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of Shp2-IN-39 or DMSO for 1-2 hours.
-
Growth Factor Stimulation: Stimulate the cells with the appropriate growth factor for a short period (e.g., 10-15 minutes). Include a non-stimulated control.
-
Cell Lysis: Immediately wash the cells with cold PBS and lyse them as described in Protocol 1.
-
Protein Quantification: Determine and normalize protein concentrations.
-
Western Blot Analysis:
-
Perform SDS-PAGE and Western blotting as described in Protocol 1.
-
Probe the membranes with primary antibodies against p-ERK1/2 and total ERK1/2. Probing for total ERK serves as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for p-ERK and total ERK.
-
Calculate the ratio of p-ERK to total ERK for each condition.
-
Plot the normalized p-ERK/total ERK ratio against the log of the inhibitor concentration to determine the IC50 for p-ERK inhibition.
-
Concluding Remarks
The provided protocols offer a framework for the cellular characterization of Shp2-IN-39. Researchers should optimize parameters such as cell density, incubation times, and antibody concentrations for their specific experimental systems. The combination of target engagement assays like CETSA with functional downstream signaling readouts such as p-ERK levels will provide a comprehensive understanding of the cellular activity of Shp2 inhibitors.
References
Application of SHP099 in Oncology Research: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SHP2, a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene, is a critical signaling node and a well-validated drug target in oncology. It plays a pivotal role in mediating cellular proliferation, survival, and differentiation through the RAS-mitogen-activated protein kinase (MAPK) signaling cascade.[1][2] Gain-of-function mutations in SHP2 are associated with developmental disorders like Noonan syndrome and various malignancies.[2][3] SHP099 is a pioneering, potent, and selective allosteric inhibitor of SHP2.[1] It functions by stabilizing SHP2 in its closed, auto-inhibited conformation, thereby preventing its catalytic activity and downstream signaling. This document provides detailed application notes and experimental protocols for the use of SHP099 in oncology research.
Mechanism of Action
SHP099 binds to a tunnel-like pocket at the interface of the N-terminal SH2, C-terminal SH2, and the protein tyrosine phosphatase (PTP) domains of SHP2. This binding acts as a "molecular glue," locking the enzyme in an inactive state. The primary downstream effect of SHP2 inhibition by SHP099 is the suppression of the RAS-ERK signaling pathway, which is aberrantly activated in many cancers driven by receptor tyrosine kinases (RTKs).
Data Presentation
Table 1: In Vitro Inhibitory Activity of SHP099
| Target | Assay Type | IC50 (µM) | Notes |
| SHP2 (wild-type) | Biochemical Assay | 0.071 | Highly potent inhibition. |
| SHP2 D61Y | Allosteric Inhibition | 1.241 | Mutant form associated with cancer. |
| SHP2 E69K | Allosteric Inhibition | 0.416 | Mutant form associated with cancer. |
| SHP2 A72V | Allosteric Inhibition | 1.968 | Mutant form associated with cancer. |
| SHP2 E76K | Allosteric Inhibition | 2.896 | Mutant form associated with cancer. |
Table 2: Cellular Activity of SHP099 in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) |
| MV4-11 | Acute Myeloid Leukemia | Cell Growth | 0.32 |
| TF-1 | Erythroleukemia | Cell Growth | 1.73 |
| PC9 | Lung Adenocarcinoma | Cell Proliferation | 7.536 (24h) |
| PC9GR | Lung Adenocarcinoma | Cell Proliferation | 8.900 (24h) |
| Detroit 562 | Head and Neck Squamous Cell Carcinoma | Cell Proliferation | 3.76 |
| KYSE-520 | Esophageal Squamous Cell Carcinoma | Cell Proliferation | 5.14 |
| RPMI-8226 | Multiple Myeloma | Cell Viability | Dose-dependent |
| NCI-H929 | Multiple Myeloma | Cell Viability | Dose-dependent |
Table 3: In Vivo Efficacy of SHP099
| Cancer Model | Treatment | Outcome |
| BHY and HSC-4 Xenografts (HNSCC) | 75 mg/kg/day, oral gavage | Near total tumor control. |
| LST60 and LNT20 PDX (HNSCC) | 75 mg/kg/day, oral gavage | Significant decrease in tumor burden. |
| CT-26 Xenograft (Colon Cancer) | SHP099 | Decreased tumor load through enhanced anti-tumor immunity. |
| MC-38 Xenograft (Colon Cancer) | SHP099 + anti-PD-1 | Synergistic tumor growth inhibition. |
| NP Mutant MPNST | 50 mg/kg/day, oral gavage | Effective tumor growth inhibition. |
Signaling Pathways and Experimental Workflows
References
- 1. Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. - OAK Open Access Archive [oak.novartis.com]
- 2. Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Target Mutation that Renders a Cancer Drug Ineffective - BioCAT [bio.aps.anl.gov]
Application Notes and Protocols for Shp2 Inhibitor Treatment in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Src homology 2 (SH2) domain-containing protein tyrosine phosphatase 2 (Shp2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in signal transduction downstream of various receptor tyrosine kinases (RTKs).[1] It is a key component of the RAS-mitogen-activated protein kinase (MAPK) signaling pathway, which is frequently dysregulated in human cancers.[1][2] Shp2 acts as a positive regulator of this pathway, and its aberrant activation, through genetic mutations or upstream signaling, is implicated in the development and progression of numerous malignancies, including non-small cell lung cancer (NSCLC), pancreatic, breast, and colon cancers, as well as certain types of leukemia.[1][2] Consequently, Shp2 has emerged as a promising therapeutic target in oncology.
Allosteric inhibitors of Shp2, such as SHP099, RMC-4550, and TNO155, have been developed to lock the enzyme in an inactive conformation. These inhibitors have demonstrated anti-tumor activity in various preclinical xenograft models by suppressing the RAS-ERK signaling pathway, thereby inhibiting cancer cell proliferation. Furthermore, Shp2 inhibition has been shown to modulate the tumor microenvironment and enhance anti-tumor immunity, suggesting a dual mechanism of action. Combination strategies, pairing Shp2 inhibitors with other targeted therapies (e.g., MEK, ALK, or EGFR inhibitors) or immune checkpoint blockade, have shown synergistic effects and the potential to overcome drug resistance.
These application notes provide a summary of quantitative data from preclinical xenograft studies involving Shp2 inhibitors and detailed protocols for conducting such experiments.
Data Presentation: Efficacy of Shp2 Inhibitors in Xenograft Models
The following tables summarize the in vivo efficacy of various Shp2 inhibitors as monotherapy and in combination therapy across different cancer xenograft models.
Table 1: Monotherapy Efficacy of Shp2 Inhibitors in Xenograft Models
| Inhibitor | Cancer Type | Xenograft Model | Dose & Schedule | Tumor Growth Inhibition (TGI) / Effect | Reference |
| SHP099 | Esophageal Squamous Cell Carcinoma | KYSE-520 | 100 mg/kg, daily, oral gavage | Marked tumor growth inhibition | |
| SHP099 | KRAS-mutant NSCLC | H1944 | 82.5 mg/kg, daily | Complete halt of tumor growth | |
| SHP099 | Breast Cancer | HCC1806 | 75 mg/kg, daily, oral | Significant tumor growth inhibition | |
| RMC-4550 | BRAF D594N NSCLC | LUN023 (PDX) | 10 mg/kg, daily, oral | 91% TGI | |
| 30 mg/kg, daily, oral | -34% Regression | ||||
| RMC-4550 | KRAS G12C NSCLC | LUN092 (PDX) | 10 mg/kg, daily, oral | 65% TGI | |
| 30 mg/kg, daily, oral | 96% TGI | ||||
| TNO155 | ALK-mutant Neuroblastoma | Kelly | High-dose regimen | Moderate tumor growth inhibition |
Table 2: Combination Therapy Efficacy of Shp2 Inhibitors in Xenograft Models
| Inhibitor Combination | Cancer Type | Xenograft Model | Dose & Schedule | Outcome | Reference |
| TNO155 + Lorlatinib | ALK-mutant Neuroblastoma | Kelly | High-dose regimen | Significant tumor growth inhibition | |
| RMC-4550 + LY3214996 (ERK inhibitor) | Pancreatic Ductal Adenocarcinoma (KRAS mutant) | MiaPaCa-2 | Daily, oral gavage | Significant tumor regression | |
| SHP099 + Anti-PD-1 Antibody | Colon Cancer | CT-26 | SHP099: 5 mg/kg, daily, i.p. | Synergistic tumor growth suppression | |
| BYL719 (PI3K inhibitor) + SHP099 | Breast Cancer | HCC1806 | BYL719: 15 mg/kg; SHP099: 75 mg/kg, daily, oral | Significant tumor growth inhibition compared to single agents |
Note: Information regarding "Shp2-IN-19" in xenograft models is limited in the reviewed literature. The data presented here is for structurally and functionally related allosteric Shp2 inhibitors.
Experimental Protocols
Xenograft Model Establishment (Cell Line-Derived)
This protocol describes the generation of subcutaneous xenografts using cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., KYSE-520, H1944, MiaPaCa-2)
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional)
-
6-8 week old immunodeficient mice (e.g., BALB/c nude, NOD/SCID)
-
1 mL syringes with 27-gauge needles
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Cell Culture: Culture cancer cells in appropriate media until they reach 70-80% confluency.
-
Cell Harvesting: a. Wash cells with sterile PBS. b. Detach cells using Trypsin-EDTA. c. Neutralize trypsin with culture medium and collect cells into a conical tube. d. Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in sterile PBS or serum-free medium. e. Count viable cells using a hemocytometer or automated cell counter.
-
Cell Implantation: a. Adjust the cell concentration to the desired density (e.g., 2 x 10^6 to 5 x 10^6 cells per 100 µL). b. (Optional) Mix the cell suspension 1:1 with Matrigel on ice to enhance tumor take rate and growth. c. Anesthetize the mouse. d. Subcutaneously inject the cell suspension (typically 100 µL) into the flank of the mouse.
-
Tumor Growth Monitoring: a. Allow tumors to establish and grow. b. Begin monitoring tumor volume once they become palpable.
Drug Formulation and Administration
This protocol outlines the procedure for the preparation and oral administration of a Shp2 inhibitor.
Materials:
-
Shp2 inhibitor (e.g., SHP099, RMC-4550, TNO155)
-
Vehicle solution (e.g., 0.5% methylcellulose (B11928114) in sterile water, or 0.6% methylcellulose with 0.5% Tween80 in 0.9% saline)
-
Sonicator
-
Analytical balance
-
Oral gavage needles
Procedure:
-
Formulation Preparation: a. Accurately weigh the required amount of the Shp2 inhibitor. b. Prepare the vehicle solution. c. Suspend the inhibitor powder in the vehicle to the desired final concentration (e.g., 7.5 mg/mL for a 75 mg/kg dose in a 20g mouse with a dosing volume of 200 µL). d. Sonicate the suspension until it is homogeneous. Prepare fresh daily.
-
Treatment Initiation: a. Once tumors reach a predetermined average size (e.g., 150-250 mm³), randomize mice into treatment and vehicle control groups.
-
Oral Administration: a. Weigh each mouse to calculate the exact dosing volume. b. Gently restrain the mouse. c. Fill a syringe with the appropriate volume of the drug suspension. d. Attach an oral gavage needle and carefully insert it into the esophagus. e. Slowly administer the suspension. f. Monitor the mouse for any signs of distress after administration. g. Repeat administration according to the defined schedule (e.g., daily).
Tumor Volume and Body Weight Measurement
This protocol describes the monitoring of tumor growth and animal health.
Materials:
-
Digital calipers
-
Analytical balance
Procedure:
-
Tumor Volume Measurement: a. Measure the length (L) and width (W) of the tumor using digital calipers 2-3 times per week. b. Calculate the tumor volume using the formula: Tumor Volume (mm³) = (W² x L) / 2 . c. Record the measurements for each mouse over the course of the study.
-
Body Weight Measurement: a. Weigh each mouse at the same frequency as tumor measurement to monitor for potential toxicity of the treatment. b. Record the body weights. Significant weight loss (>15-20%) may require euthanasia.
-
Efficacy Endpoints: a. The primary endpoint is often tumor growth inhibition, calculated at the end of the study. b. Other endpoints can include tumor regression and time to reach a specific tumor volume.
Visualizations
Signaling Pathway
Caption: The Shp2-regulated RAS/MAPK signaling pathway.
Experimental Workflow
Caption: General experimental workflow for a xenograft study.
References
Application Notes and Protocols for Shp2-IN-19 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the preparation, storage, and handling of stock solutions for Shp2 inhibitors, with a specific example using a representative compound, given the limited specific data for "Shp2-IN-19". The principles and protocols outlined here are broadly applicable to small molecule inhibitors of Src homology 2 domain-containing phosphatase 2 (Shp2).
Introduction to Shp2
Shp2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in various cellular signaling pathways.[1][2] It is a key regulator of the RAS/ERK, PI3K/AKT, and JAK/STAT signaling cascades, which are fundamental to cell growth, differentiation, and survival.[1][3] Dysregulation of Shp2 activity is implicated in the pathogenesis of developmental disorders and various cancers.[2][4] Consequently, Shp2 has emerged as a significant target for therapeutic intervention, leading to the development of numerous small molecule inhibitors.
Quantitative Data Summary
The following table summarizes key quantitative data for a representative Shp2 inhibitor, SHP2-IN-22, which can be used as a reference for preparing stock solutions of similar compounds.
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₂Cl₂N₈O | [5] |
| Molecular Weight | 497.38 g/mol | [5] |
| Appearance | Solid | [5] |
| Solubility (In Vitro) | Soluble in DMSO | [5] |
| Storage (Powder) | -20°C for 3 years, 4°C for 2 years | [5] |
| Storage (In Solvent) | -80°C for 6 months, -20°C for 1 month | [5] |
Experimental Protocol: Preparation of Shp2 Inhibitor Stock Solution
This protocol provides a step-by-step guide for the preparation of a 10 mM stock solution of a Shp2 inhibitor, using the data for SHP2-IN-22 as an example.
Materials:
-
Shp2 inhibitor powder (e.g., SHP2-IN-22)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Pre-weighing Preparation: Before opening, bring the vial of the Shp2 inhibitor to room temperature for at least 30 minutes to prevent moisture condensation.
-
Weighing the Compound: Carefully weigh out the desired amount of the inhibitor powder using an analytical balance in a chemical fume hood. For a 10 mM stock solution of SHP2-IN-22 (MW: 497.38 g/mol ), you would weigh 4.97 mg to prepare 1 mL of solution.
-
Calculation:
-
Desired Molarity (M) = 10 mM = 0.01 mol/L
-
Molecular Weight (MW) = 497.38 g/mol
-
Desired Volume (V) = 1 mL = 0.001 L
-
Mass (g) = M x MW x V = 0.01 mol/L x 497.38 g/mol x 0.001 L = 0.00497 g = 4.97 mg
-
-
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the weighed inhibitor. For the example above, add 1 mL of DMSO.
-
Mixing: Tightly cap the tube and vortex thoroughly for several minutes until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be necessary for some compounds to fully dissolve.
-
Aliquoting and Storage:
-
Once fully dissolved, centrifuge the stock solution briefly to pellet any undissolved particulates.
-
Carefully transfer the supernatant into smaller, sterile, light-protected (amber) microcentrifuge tubes for single-use aliquots. This minimizes freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[5]
-
Safety Precautions:
-
Always handle small molecule inhibitors in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Consult the Safety Data Sheet (SDS) for the specific inhibitor for detailed safety and handling information.
Visualization of Shp2 Signaling Pathway and Experimental Workflow
Shp2 Signaling Pathway
Shp2 is a critical signaling node downstream of receptor tyrosine kinases (RTKs).[6] Upon ligand binding, RTKs become phosphorylated, creating docking sites for the SH2 domains of Shp2.[7] This recruitment leads to the activation of Shp2's phosphatase activity, which in turn modulates downstream signaling pathways, most notably the RAS-MAPK pathway.[6][8] Activated Shp2 can dephosphorylate specific substrates, leading to the activation of RAS and the subsequent phosphorylation cascade of RAF, MEK, and ERK, ultimately promoting cell proliferation and survival.[6][8]
Caption: Overview of the Shp2-mediated RAS/ERK signaling pathway.
Experimental Workflow for Stock Solution Preparation
The following diagram illustrates the logical flow of the protocol for preparing a Shp2 inhibitor stock solution.
Caption: Workflow for preparing a Shp2 inhibitor stock solution.
References
- 1. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies to overcome drug resistance using SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An In Silico Study Investigating Camptothecin-Analog Interaction with Human Protein Tyrosine Phosphatase, SHP2 (PTPN11) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tyrosine phosphatase PTPN11/SHP2 in solid tumors - bull’s eye for targeted therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SHP2-IN-22 | SHP2 | 2802453-88-7 | Invivochem [invivochem.com]
- 6. Molecular Mechanism for the Shp-2 Tyrosine Phosphatase Function in Promoting Growth Factor Stimulation of Erk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | SHP-2 in Lymphocytes' Cytokine and Inhibitory Receptor Signaling [frontiersin.org]
Application Notes and Protocols: Co-crystallization of Allosteric Inhibitors with SHP2 Protein
For Researchers, Scientists, and Drug Development Professionals
Introduction
Src homology 2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in mediating cell proliferation and differentiation.[1] SHP2 is a key component of multiple signaling pathways initiated by growth factors and cytokines.[1] Notably, it is a crucial positive regulator of the Ras-mitogen-activated protein kinase (MAPK) signaling cascade.[2][3] In its basal state, SHP2 is maintained in an auto-inhibited conformation where the N-terminal SH2 domain blocks the active site of the protein tyrosine phosphatase (PTP) domain.[4] Upon activation by upstream signals, such as receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR), SHP2 undergoes a conformational change that relieves this auto-inhibition, allowing it to dephosphorylate its substrates and propagate the signal downstream.[1][2][3][5][6]
Given its central role in oncogenic signaling, SHP2 has emerged as a compelling target for cancer therapy.[7] The discovery of allosteric inhibitors, which bind to a pocket at the interface of the N-SH2, C-SH2, and PTP domains, has opened new avenues for therapeutic intervention.[7][8][9] These inhibitors stabilize the auto-inhibited conformation of SHP2, preventing its activation.[8][9]
Structural elucidation of the SHP2-inhibitor complex through X-ray crystallography is paramount for structure-based drug design and the optimization of lead compounds. This document provides detailed protocols for the co-crystallization of an allosteric inhibitor with the SHP2 protein, using the well-characterized inhibitor SHP099 as a representative example.
SHP2 Signaling Pathway and Inhibition
SHP2 is a critical transducer of signals from RTKs to the Ras-ERK pathway. Upon ligand binding, RTKs such as EGFR become autophosphorylated, creating docking sites for adaptor proteins like Grb2 and Gab1. SHP2 is then recruited to these phosphorylated sites, leading to its activation. Activated SHP2 is thought to dephosphorylate specific substrates, including RasGAP recruitment sites on the EGFR (e.g., pY992), which in turn increases the population of active GTP-bound Ras, leading to the activation of the downstream RAF-MEK-ERK cascade.[1][5] Allosteric inhibitors of SHP2 lock the enzyme in its inactive state, thereby blocking this signaling cascade.
Caption: SHP2 signaling downstream of an RTK and the mechanism of allosteric inhibition.
Quantitative Data for Representative SHP2 Allosteric Inhibitors
The following table summarizes key data for selected SHP2 allosteric inhibitors. This information is crucial for designing co-crystallization experiments and for structure-activity relationship (SAR) studies.
| Inhibitor | PDB ID | Resolution (Å) | IC50 (nM) | Assay Method | Reference |
| SHP099 | 5EHR | 1.70 | 71 | Biochemical (DiFMUP substrate) | [7][8] |
| PB17-026-01 | 7XBQ | 2.20 | 32.4 | Biochemical (DiFMUP substrate) | [9] |
| IACS-13909 | 6WU8 | 2.40 | 15.7 | Not Specified | |
| TNO155 | N/A | N/A | 11 | Not Specified |
Experimental Protocols
Recombinant Human SHP2 Expression and Purification
This protocol describes the expression of human SHP2 (residues 1-527) in E. coli and its subsequent purification.
Materials:
-
pET-based expression vector containing the human PTPN11 gene (residues 1-527) with an N-terminal His-tag.
-
E. coli BL21(DE3) competent cells.
-
LB broth and agar (B569324) plates with appropriate antibiotic.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis Buffer: 50 mM HEPES pH 7.5, 300 mM NaCl, 10% glycerol (B35011), 10 mM imidazole, 1 mM TCEP.
-
Wash Buffer: 50 mM HEPES pH 7.5, 300 mM NaCl, 10% glycerol, 25 mM imidazole, 1 mM TCEP.
-
Elution Buffer: 50 mM HEPES pH 7.5, 300 mM NaCl, 10% glycerol, 250 mM imidazole, 1 mM TCEP.
-
Gel Filtration Buffer: 25 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP.
-
Ni-NTA affinity resin.
-
Size-exclusion chromatography column (e.g., Superdex 200).
Procedure:
-
Transform the SHP2 expression vector into E. coli BL21(DE3) cells and plate on LB agar with the appropriate antibiotic.
-
Inoculate a single colony into a starter culture and grow overnight at 37°C.
-
Inoculate a large-scale culture with the starter culture and grow at 37°C until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow the culture at 18°C for 16-20 hours.
-
Harvest the cells by centrifugation and resuspend the cell pellet in Lysis Buffer.
-
Lyse the cells by sonication on ice and clarify the lysate by centrifugation.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with Wash Buffer until the A280 returns to baseline.
-
Elute the His-tagged SHP2 protein with Elution Buffer.
-
(Optional) Cleave the His-tag using a specific protease (e.g., TEV protease) and pass the protein solution back over the Ni-NTA column to remove the cleaved tag and protease.
-
Concentrate the eluted protein and perform size-exclusion chromatography using the Gel Filtration Buffer.
-
Pool the fractions containing pure SHP2, concentrate to 10-20 mg/mL, flash-freeze in liquid nitrogen, and store at -80°C. Protein purity should be >95% as assessed by SDS-PAGE.[10]
Co-crystallization of SHP2 with an Allosteric Inhibitor
This protocol outlines the general steps for co-crystallizing SHP2 with a small molecule allosteric inhibitor, such as SHP099.[11][12][13]
Materials:
-
Purified recombinant human SHP2 protein (10-20 mg/mL in Gel Filtration Buffer).
-
Allosteric inhibitor stock solution (e.g., 10-100 mM in DMSO).
-
Crystallization screens (commercial or in-house).
-
Crystallization plates (e.g., 96-well sitting or hanging drop plates).
Procedure:
-
Complex Formation:
-
Dilute the SHP2 protein to the desired concentration for crystallization (typically 5-15 mg/mL).
-
Prepare the SHP2-inhibitor complex by adding the inhibitor stock solution to the protein solution. A 2-5 fold molar excess of the inhibitor is recommended.[14]
-
Incubate the mixture on ice for at least 30 minutes to allow for complex formation.[13][14]
-
-
Crystallization Screening:
-
Set up crystallization trials using the vapor diffusion method (sitting or hanging drop).[11][12]
-
Mix the SHP2-inhibitor complex solution with the reservoir solution from the crystallization screen in a 1:1 or 2:1 ratio (e.g., 1 µL protein complex + 1 µL reservoir solution).[11]
-
Incubate the plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.
-
-
Crystal Optimization:
-
Once initial crystal hits are identified, optimize the crystallization conditions by varying the pH, precipitant concentration, and additives.
-
Microseeding can be employed to improve crystal size and quality.[12]
-
-
Crystal Harvesting and Data Collection:
-
Carefully harvest the crystals using a cryo-loop.
-
Cryo-protect the crystals by briefly soaking them in a solution containing the reservoir solution supplemented with a cryoprotectant (e.g., 20-30% glycerol or ethylene (B1197577) glycol).
-
Flash-cool the crystals in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Example Crystallization Condition for SHP2-SHP099 (PDB: 5EHR):
-
Protein Concentration: 12 mg/mL
-
Inhibitor Concentration: 2 mM SHP099
-
Reservoir Solution: 0.1 M MES pH 6.5, 20% w/v PEG 8000
-
Method: Sitting drop vapor diffusion
Caption: Experimental workflow for SHP2-inhibitor co-crystallization.
Troubleshooting
-
No Crystals:
-
Vary the protein concentration.
-
Try different crystallization screens.
-
Change the incubation temperature.
-
Consider a different protein construct or buffer conditions.
-
-
Poor Crystal Quality:
-
Optimize the precipitant and pH conditions.
-
Use additives to improve crystal contacts.
-
Employ microseeding or cross-seeding techniques.[13]
-
-
Inhibitor Not Visible in Electron Density:
-
Ensure a sufficient molar excess of the inhibitor during complex formation.
-
Verify the binding of the inhibitor using a biophysical method (e.g., thermal shift assay, SPR).
-
The inhibitor may have low solubility in the crystallization condition. Consider different solubilizing agents.
-
By following these detailed protocols and leveraging the provided data, researchers can successfully obtain high-resolution crystal structures of SHP2 in complex with allosteric inhibitors, thereby accelerating the development of novel therapeutics targeting this critical oncoprotein.
References
- 1. Molecular Mechanism for a Role of SHP2 in Epidermal Growth Factor Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Crystal structure of the tyrosine phosphatase SHP-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular mechanism for a role of SHP2 in epidermal growth factor receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The protein tyrosine phosphatase SHP-2 is required for EGFRvIII oncogenic transformation in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rcsb.org [rcsb.org]
- 9. Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4] triazin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rndsystems.com [rndsystems.com]
- 11. Revealing protein structures: crystallization of protein‐ligand complexes – co‐crystallization and crystal soaking - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Crystallization of protein–ligand complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]
Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with the SHP2 Inhibitor Shp2-IN-19
For Researchers, Scientists, and Drug Development Professionals
Introduction to Cellular Thermal Shift Assay (CETSA) and SHP2
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique used to assess the engagement of a drug with its target protein within a cellular environment.[1][2] The core principle of CETSA is based on ligand-induced thermal stabilization of the target protein.[1] When a drug binds to its target protein, the protein-drug complex is often more resistant to heat-induced denaturation and aggregation compared to the unbound protein.[3] By subjecting cells or cell lysates to a temperature gradient and then quantifying the amount of soluble target protein remaining at each temperature, a "melting curve" can be generated.[4] A shift in this curve to a higher temperature in the presence of a compound indicates target engagement.
Src homology 2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in multiple cell signaling pathways, including the Ras/Raf/ERK, PI3K/Akt, and JAK/STAT pathways. SHP2 is a key regulator of cellular processes such as proliferation, differentiation, and survival. Dysregulation of SHP2 activity, often due to gain-of-function mutations, is implicated in the pathogenesis of various cancers and developmental disorders like Noonan syndrome. This makes SHP2 an attractive therapeutic target, and the development of SHP2 inhibitors is an active area of cancer research.
Shp2-IN-19 is an allosteric inhibitor of SHP2. Allosteric inhibitors bind to a site on the enzyme distinct from the active site, inducing a conformational change that locks the protein in an inactive state. Verifying that allosteric inhibitors like this compound reach and bind to SHP2 within intact cells is a critical step in their development. CETSA provides a direct method to confirm this target engagement in a physiologically relevant setting.
SHP2 Signaling Pathway and the Role of this compound
SHP2 is a critical node in signaling cascades initiated by receptor tyrosine kinases (RTKs). Upon growth factor binding, RTKs become autophosphorylated, creating docking sites for SHP2. SHP2 is then recruited to the plasma membrane where it becomes activated and dephosphorylates specific substrates, ultimately leading to the activation of the Ras/Raf/MEK/ERK pathway, which promotes cell proliferation and survival. This compound, as an allosteric inhibitor, binds to SHP2 and stabilizes it in an auto-inhibited conformation, thereby preventing its activation and downstream signaling.
Caption: SHP2 signaling pathway and the inhibitory action of this compound.
CETSA Experimental Workflow
The general workflow for a CETSA experiment involves several key steps, from cell treatment to data analysis. The goal is to determine the amount of soluble SHP2 protein remaining after a heat challenge in the presence and absence of this compound.
Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.
Detailed Experimental Protocol for CETSA with this compound
This protocol provides a step-by-step guide for performing a CETSA experiment to verify the target engagement of this compound with SHP2 in cultured cells.
Materials:
-
Cell line expressing SHP2 (e.g., HEK293T, KYSE-520, or other relevant cancer cell lines)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Primary antibody against SHP2
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate
-
PVDF membrane
-
PCR tubes
-
Thermal cycler
-
Centrifuge
-
Western blotting equipment and reagents
Procedure:
1. Cell Culture and Preparation: a. Culture cells to 80-90% confluency in appropriate culture vessels. b. Detach cells using Trypsin-EDTA and neutralize with complete medium. c. Centrifuge the cell suspension and resuspend the cell pellet in fresh culture medium to a density of approximately 2 x 10^6 cells/mL.
2. Drug Treatment: a. Prepare a stock solution of this compound in DMSO. For a dose-response experiment, prepare serial dilutions. A final DMSO concentration should be kept below 0.1% to minimize solvent effects. b. Aliquot the cell suspension into tubes. Add this compound or vehicle (DMSO) to the respective tubes. c. Incubate the cells for 1 hour at 37°C in a CO2 incubator to allow for compound uptake.
3. Heat Challenge: a. Aliquot 100 µL of the cell suspension from each treatment group into PCR tubes for each temperature point. b. For an initial melt curve, use a thermal cycler to heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes. c. After the 3-minute incubation, immediately cool the samples on ice.
4. Cell Lysis and Protein Extraction: a. Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath. b. Add protease and phosphatase inhibitors to the lysates. c. Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet). d. Carefully collect the supernatant containing the soluble proteins.
5. Protein Quantification and Western Blot Analysis: a. Determine the protein concentration of the soluble fractions using a BCA assay. b. Normalize the protein concentrations for all samples. c. Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes. d. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis. e. Transfer the separated proteins to a PVDF membrane. f. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. g. Incubate the membrane with the primary anti-SHP2 antibody overnight at 4°C. h. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. i. Detect the signal using an ECL substrate and an imaging system.
6. Data Analysis: a. Quantify the band intensities from the Western blot images. b. For each treatment group, normalize the band intensity at each temperature to the intensity of the unheated control (e.g., 37°C). c. Plot the normalized soluble SHP2 fraction against the temperature to generate melting curves. d. A shift in the melting curve to a higher temperature for the this compound treated samples compared to the vehicle control indicates target engagement.
Data Presentation
While specific CETSA data for this compound is not publicly available, the following tables present representative data for the well-characterized allosteric SHP2 inhibitor, SHP099, from a study by Romero et al. This data illustrates the expected outcomes of a CETSA experiment with an effective SHP2 inhibitor.
Table 1: In Vitro Characterization of SHP2 Allosteric Inhibitors
| Compound | Biochemical IC50 (nM) vs SHP2-WT | Protein Thermal Shift (ΔTm, °C) vs SHP2-WT |
| SHP099 | 71 | 1.8 |
| SHP836 | 2300 | 0.8 |
| RMC-4550 | 0.6 | 6.5 |
| Ex-57 | 0.9 | 6.3 |
Data from Romero et al. This table provides a comparison of the in vitro potency of different SHP2 inhibitors.
Table 2: Cellular Thermal Shift Assay Data for SHP2 Inhibitors
| Compound (Concentration) | Target | Apparent Melting Temp (Tm, °C) with Vehicle | Apparent Melting Temp (Tm, °C) with Compound | Thermal Shift (ΔTm, °C) |
| SHP099 (10 µM) | SHP2-WT | ~51.3 | ~55.0 | 3.7 |
| SHP099 (10 µM) | SHP2-E76K | ~42.1 | ~42.1 | 0 |
| RMC-4550 (10 µM) | SHP2-WT | ~51.3 | ~58.3 | 7.0 |
| Ex-57 (10 µM) | SHP2-WT | ~51.3 | ~58.3 | 7.0 |
| SHP836 (50 µM) | SHP2-WT | ~51.3 | ~53.2 | 1.9 |
Data adapted from Romero et al. This table shows the thermal stabilization of wild-type (WT) and a mutant (E76K) form of SHP2 in cells upon treatment with various inhibitors. The lack of a significant shift for the E76K mutant with SHP099 demonstrates the specificity of the interaction.
Table 3: Isothermal Dose-Response CETSA
| Compound | EC50 (µM) at Optimal Temperature |
| RMC-4550 | ~0.1 |
Data adapted from Lambert et al. This table illustrates how CETSA can be used to determine the cellular potency (EC50) of an inhibitor by performing the assay at a fixed temperature with varying compound concentrations.
Conclusion
The Cellular Thermal Shift Assay is an invaluable tool for confirming the target engagement of SHP2 inhibitors like this compound in a cellular context. This application note provides a comprehensive protocol and representative data to guide researchers in the design and execution of CETSA experiments. By demonstrating direct binding of a compound to SHP2 within cells, CETSA provides crucial evidence for the mechanism of action and supports the further development of novel cancer therapeutics targeting this important phosphatase.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Shp2-IN-19 Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of Shp2-IN-19 in cell culture experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
Shp2 (Src homology 2 domain-containing protein tyrosine phosphatase 2) is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling. It is a key component of the RAS-MAPK, PI3K-AKT, and JAK-STAT signaling pathways, which are involved in cell proliferation, differentiation, and survival.[1][2][3][4][5] Shp2 acts as a positive regulator in these pathways. In its inactive state, the N-terminal SH2 domain of Shp2 binds to its own protein tyrosine phosphatase (PTP) domain, causing autoinhibition. Upon stimulation by growth factors or cytokines, Shp2 is recruited to phosphorylated receptors or adaptor proteins, leading to a conformational change that releases this autoinhibition and activates its phosphatase activity. This compound is an allosteric inhibitor that stabilizes the auto-inhibited conformation of Shp2, thereby preventing its activation and downstream signaling.
Q2: I cannot find a datasheet for this compound. What is a good starting concentration for my experiments?
The absence of a specific datasheet for "this compound" suggests it may be a novel or less-characterized compound. However, we can draw parallels from other well-studied Shp2 inhibitors. For instance, a related compound, Shp2/cdk4-IN-1 , has a reported IC50 of 4.3 nM for Shp2. For initial experiments, a common practice is to test a wide range of concentrations based on the IC50 value. A good starting point would be a logarithmic dilution series, for example, from 1 nM to 10 µM.
Q3: How do I prepare a stock solution of this compound?
Most small molecule inhibitors are soluble in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. This allows for the addition of a minimal volume of solvent to your cell culture medium, which helps to avoid solvent-induced cytotoxicity (typically, the final DMSO concentration should be below 0.5%). Store the stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.
Q4: Which cell lines are suitable for testing Shp2 inhibitors?
The choice of cell line is critical and depends on the research question. Cell lines with known activation of receptor tyrosine kinases (RTKs) or mutations in the RAS-MAPK pathway are often sensitive to Shp2 inhibition. It is crucial to confirm the expression and activation status of the Shp2 pathway in your chosen cell line using techniques like Western blotting before initiating inhibitor studies.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect of this compound, even at high concentrations. | Inhibitor inactivity: The compound may have degraded due to improper storage or handling. | - Ensure the inhibitor is stored correctly in a desiccated environment at the recommended temperature. - Prepare fresh stock solutions. - If possible, verify the inhibitor's activity using an in vitro phosphatase assay. |
| Low cell permeability: The inhibitor may not be efficiently entering the cells. | - Review any available information on the physicochemical properties of the inhibitor. - Consider using a different inhibitor with known cell permeability. | |
| Incorrect concentration range: The concentrations tested may be too low to elicit a biological response. | - Perform a broader dose-response experiment, extending to higher concentrations (e.g., up to 100 µM), while monitoring for cytotoxicity. | |
| Cell line is not dependent on Shp2 signaling: The chosen cell line may not rely on the Shp2 pathway for survival or proliferation. | - Confirm the activation of the Shp2 pathway in your cell line (e.g., by checking the phosphorylation status of downstream targets like ERK). - Select a cell line known to be sensitive to Shp2 inhibition. | |
| High cellular toxicity observed at the intended effective concentrations. | Off-target effects: The inhibitor may be affecting other essential cellular pathways. | - Use the lowest effective concentration that elicits the desired biological effect. - If available, test a structurally different Shp2 inhibitor to see if the toxicity is specific to the compound. |
| Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | - Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO). | |
| Inconsistent or variable results between experiments. | Inconsistent inhibitor concentration: Errors in pipetting or serial dilutions. | - Prepare a master mix of the inhibitor in the media to add to all relevant wells. - Use calibrated pipettes for accurate liquid handling. |
| Cell culture variability: Differences in cell density, passage number, or overall cell health. | - Maintain consistent cell seeding density and passage number for all experiments. - Avoid using cells that are over-confluent or have been in culture for an extended period. | |
| Inhibitor instability in media: The compound may degrade in the aqueous environment of the cell culture media over time. | - For long-term experiments, consider refreshing the media with a fresh inhibitor at regular intervals. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound by assessing its impact on cell viability using a standard MTT assay.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (anhydrous)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Inhibitor Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to obtain a range of concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM). Also, prepare a vehicle control (medium with the same final DMSO concentration as the highest inhibitor concentration).
-
Inhibitor Treatment: Carefully remove the old medium from the cells and add 100 µL of the prepared inhibitor dilutions or control solutions to the appropriate wells.
-
Incubation: Incubate the plate for a duration relevant to your experimental endpoint (typically 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Assessing Target Engagement by Western Blot
This protocol describes how to assess the effect of this compound on the phosphorylation of a key downstream target, ERK (Extracellular signal-regulated kinase), to confirm target engagement.
Materials:
-
Cell line of interest
-
6-well cell culture plates
-
This compound
-
Serum-free medium
-
Growth factor (e.g., EGF or FGF, if required to stimulate the pathway)
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-ERK, anti-total-ERK, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere.
-
Serum-starve the cells for 4-6 hours to reduce basal signaling.
-
Pre-treat the cells with various concentrations of this compound or a vehicle control for a specified time (e.g., 1-2 hours).
-
If necessary, stimulate the cells with a growth factor (e.g., 100 ng/mL EGF for 10-15 minutes) to activate the Shp2 pathway.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and incubate on ice for 10 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK and a loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
To assess total ERK levels, the membrane can be stripped and re-probed with an anti-total-ERK antibody.
-
-
Data Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK and/or loading control signal.
Data Presentation
Table 1: Example IC50 Values of Known Shp2 Inhibitors
| Inhibitor | Target | IC50 (nM) | Cell Line | Assay |
| Shp2/cdk4-IN-1 | SHP2 | 4.3 | Not specified | Biochemical Assay |
| SHP099 | SHP2 | 70 | Not specified | Biochemical Assay |
| RMC-4550 | SHP2 | 0.6 | Not specified | Biochemical Assay |
| PHPS1 | Shp2 | 730 (Ki) | Not specified | Biochemical Assay |
Note: This data is for reference and direct comparison with this compound requires experimental determination of its IC50.
Visualizations
Caption: Simplified Shp2 signaling pathway and the inhibitory action of this compound.
References
- 1. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Tyrosine Phosphatase SHP2: A New Target for Insulin Resistance? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SHP2: A Pleiotropic Target at the Interface of Cancer and Its Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Setting sail: maneuvering SHP2 activity and its effects in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Off-Target Effects of Shp2-IN-19
This technical support center is designed for researchers, scientists, and drug development professionals using the SHP2 inhibitor, Shp2-IN-19. This guide provides answers to frequently asked questions and detailed troubleshooting protocols to help identify and mitigate potential off-target effects, ensuring the reliability and accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule inhibitor of the protein tyrosine phosphatase SHP2 (PTPN11). SHP2 is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs) that positively regulates the RAS/MAPK pathway.[1][2][3] Dysregulation of SHP2 is implicated in various cancers and developmental disorders like Noonan syndrome.[1][4] this compound is designed to inhibit the catalytic activity of SHP2, thereby blocking downstream signaling. Depending on its design, it may be an active-site or an allosteric inhibitor. Allosteric inhibitors, a newer class, work by stabilizing SHP2 in an inactive conformation.[3][5]
Q2: I'm observing a phenotype (e.g., decreased cell viability) in my experiment. How can I be sure it's an on-target effect of SHP2 inhibition and not due to an off-target?
This is a critical validation step. A multi-pronged approach is recommended to confirm that the observed effects are specifically due to SHP2 inhibition:
-
Genetic Rescue/Validation: The gold standard is to test this compound in a cell line where SHP2 has been genetically knocked out (e.g., using CRISPR-Cas9).[6] If the compound still produces the same effect in the knockout cells, it is acting through an off-target mechanism.
-
Use of a Structurally Unrelated Inhibitor: Confirm your findings with a second, structurally distinct SHP2 inhibitor.[7] If both compounds produce the same phenotype, it is more likely to be a true on-target effect.
-
Dose-Response Analysis: Perform experiments across a wide range of this compound concentrations. On-target effects should correlate with the IC50 for SHP2 inhibition, while off-target effects may only appear at higher concentrations.[7]
Q3: My results are inconsistent, or I'm not seeing the expected decrease in phosphorylated ERK (p-ERK) levels after treatment. What could be wrong?
Several factors can lead to inconsistent or unexpected p-ERK results:
-
Transient Signaling: The effect of SHP2 inhibition on p-ERK can be transient. It's crucial to perform a time-course experiment (e.g., 15 min, 30 min, 1h, 2h, 6h, 24h) to identify the optimal time point for observing maximal p-ERK reduction.[8]
-
Feedback Loops: Inhibition of the MAPK pathway can trigger feedback mechanisms that reactivate ERK signaling, masking the inhibitor's effect.[8]
-
Cell Line Context: The genetic background of your cell line is crucial. Cells with mutations downstream of SHP2 in the MAPK pathway (e.g., BRAF or MEK mutations) may be intrinsically resistant to SHP2 inhibition.[8]
-
Assay Conditions: Ensure your experimental conditions, such as cell seeding density and serum concentration, are optimized, as these can influence signaling pathway activation and inhibitor sensitivity.[8]
Q4: I suspect this compound is hitting other kinases. What are the most common experimental approaches to identify specific off-targets?
If you suspect off-target activity, several methods can be used for identification:
-
In Vitro Kinase Profiling: This is a common first step where the compound is screened against a large panel of recombinant kinases (e.g., Eurofins' KinomeScan, Reaction Biology's Kinase HotSpot).[9][10] This provides a broad overview of the inhibitor's selectivity.
-
Chemical Proteomics: Techniques like Cellular Thermal Shift Assay (CETSA) can be used to identify proteins that this compound binds to directly within intact cells, providing physiological relevance.[5]
-
Phosphoproteomics: This unbiased approach analyzes global changes in protein phosphorylation after compound treatment, revealing which signaling pathways are affected and pointing towards potential off-target kinases.[7][9]
Troubleshooting Experimental Outcomes
| Observed Problem | Potential Cause | Recommended Action |
| No effect on cell viability in a sensitive cell line. | Suboptimal assay duration or compound concentration. Cell line has intrinsic or acquired resistance. | Increase the assay duration (e.g., test at 48, 72, and 96 hours). Perform a dose-response curve. Confirm cell line dependence on the SHP2-RAS-MAPK axis.[8] |
| High levels of cell death even at low inhibitor concentrations. | Potent off-target effects on kinases essential for cell survival. | Determine the lowest effective concentration that inhibits SHP2 without causing excessive toxicity. Analyze apoptosis markers (e.g., Annexin V, cleaved caspase-3).[7] |
| Phenotype is inconsistent with known SHP2 function. | The inhibitor may be hitting an off-target with an opposing biological function or inhibiting a kinase in a negative feedback loop. | Validate the phenotype with a structurally unrelated inhibitor or a genetic approach (siRNA/CRISPR). Perform a broad kinase profile to identify potential off-targets.[7] |
| Active-site SHP2 inhibitors showing unexpected effects. | Active-site SHP2 inhibitors have been reported to have off-target effects on protein tyrosine kinases (PTKs) like PDGFRβ.[6][11] | Use an allosteric SHP2 inhibitor as a control. Test the inhibitor's effect in a SHP2-knockout cell line to confirm if the effect is SHP2-independent.[6] |
Key Experimental Protocols
Protocol 1: CRISPR-Cas9 Knockout for Target Validation
This protocol allows for the definitive determination of on-target effects by testing the inhibitor in cells lacking the intended target.
Materials:
-
Lentiviral vectors expressing Cas9 and a SHP2-targeting sgRNA
-
HEK293T cells (for lentivirus production)
-
Target cell line of interest
-
Transfection reagent
-
Puromycin or other selection antibiotic
-
Polybrene
Procedure:
-
Virus Production: Co-transfect HEK293T cells with the Cas9/sgRNA vector and lentiviral packaging plasmids.
-
Harvest Virus: Collect the supernatant containing viral particles at 48 and 72 hours post-transfection.
-
Transduction: Transduce the target cell line with the collected lentivirus in the presence of Polybrene.
-
Selection: 48 hours post-transduction, select for transduced cells by adding the appropriate antibiotic (e.g., puromycin).
-
Validation of Knockout: Expand the resistant cell population and confirm SHP2 knockout via Western blot and/or genomic sequencing.
-
Inhibitor Testing: Treat both the wild-type and SHP2-knockout cell lines with this compound and assess the phenotype of interest (e.g., cell viability, p-ERK levels).
Protocol 2: In Vitro Kinase Profiling
This protocol provides a broad assessment of the inhibitor's selectivity against a panel of purified kinases.
Procedure:
-
Compound Preparation: Solubilize this compound in 100% DMSO to create a high-concentration stock solution. Perform serial dilutions to generate a range of concentrations for testing.
-
Assay Setup: Utilize a commercial kinase profiling service or an in-house panel. In a multi-well plate, combine each purified kinase with its specific substrate and ATP.
-
Compound Incubation: Add this compound at a standard screening concentration (e.g., 1 µM) to the kinase reaction mixtures. Include a no-inhibitor (DMSO) control and a known inhibitor as a positive control.
-
Reaction and Detection: Incubate the plates to allow the kinase reactions to proceed. Stop the reactions and measure the amount of phosphorylated substrate using a suitable method (e.g., fluorescence, luminescence).[9]
-
Data Analysis: Calculate the percentage of kinase activity remaining relative to the DMSO control. Results are often presented as a percentage of inhibition or as IC50 values for significant interactions.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
CETSA assesses target engagement by measuring the change in thermal stability of a protein upon ligand binding in a cellular environment.[5]
Materials:
-
Target cells
-
This compound
-
PBS and protease inhibitors
-
Liquid nitrogen
-
PCR tubes and thermal cycler
-
Equipment for cell lysis (e.g., sonicator) and protein analysis (e.g., Western blot)
Procedure:
-
Treatment: Treat intact cells with this compound or a vehicle control (DMSO) for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures using a thermal cycler to create a melt curve.
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation: Separate the soluble protein fraction (containing stabilized protein) from the precipitated, denatured protein by centrifugation.
-
Analysis: Analyze the amount of soluble SHP2 remaining at each temperature using Western blotting.
-
Data Interpretation: A positive target engagement will result in a thermal shift, where SHP2 remains soluble at higher temperatures in the presence of this compound compared to the vehicle control.[5]
Visualizing Workflows and Pathways
Caption: Troubleshooting workflow for experimental outcomes.
References
- 1. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of the Protein Tyrosine Phosphatase SHP2 in Cardiac Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Specific inhibitors of the protein tyrosine phosphatase Shp2 identified by high-throughput docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Off‐target inhibition by active site‐targeting SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Shp2-IN-19 Toxicity in Cellular Assays
Welcome to the technical support center for Shp2-IN-19. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals effectively use this compound in cellular assays while mitigating potential toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how might this contribute to cellular toxicity?
A1: this compound is an allosteric inhibitor of the Src homology 2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in multiple signaling pathways, including the RAS-RAF-MEK-ERK, PI3K-AKT, and JAK-STAT pathways, which are fundamental for cell survival, proliferation, and differentiation.[1][2][3] By binding to an allosteric site, this compound stabilizes SHP2 in an inactive conformation, thereby inhibiting its function.[1]
Toxicity in cellular assays can arise from on-target inhibition of SHP2, which can disrupt essential cellular processes, leading to reduced cell viability or proliferation. Off-target effects, where the inhibitor interacts with other cellular proteins, can also contribute to toxicity.[4][5]
Q2: What are the common signs of this compound toxicity in cellular assays?
A2: Common indicators of toxicity include:
-
A significant decrease in cell viability and proliferation at concentrations intended for SHP2 inhibition.
-
Changes in cell morphology, such as rounding, detachment, or blebbing.
-
Induction of apoptosis or necrosis.
-
Alterations in cellular metabolism.
Q3: At what concentration should I start my experiments with this compound to minimize toxicity?
A3: It is recommended to perform a dose-response curve to determine the optimal concentration of this compound for your specific cell line and assay. Start with a broad range of concentrations, for example, from 1 nM to 100 µM. The goal is to identify a concentration that effectively inhibits SHP2 signaling with minimal impact on cell viability. For initial experiments, a concentration range of 10-100 nM has been effective for some allosteric SHP2 inhibitors.[6]
Troubleshooting Guide
Issue 1: High levels of cytotoxicity observed at desired inhibitory concentrations.
| Possible Cause | Troubleshooting Steps |
| On-target toxicity due to prolonged SHP2 inhibition | 1. Reduce incubation time: Determine the minimum time required to observe the desired biological effect. A time-course experiment (e.g., 6, 12, 24, 48 hours) can help optimize this. 2. Intermittent dosing: Consider a "drug holiday" approach where cells are treated for a period, followed by a period in drug-free media. This can allow cells to recover while still achieving a degree of pathway inhibition. |
| Off-target effects of this compound | 1. Use a structurally distinct SHP2 inhibitor as a control: Comparing the effects of this compound with another SHP2 inhibitor can help distinguish between on-target and off-target toxicity. 2. Perform target engagement assays: Confirm that this compound is binding to SHP2 at the concentrations used in your assay. A cellular thermal shift assay (CETSA) is a suitable method for this.[1][7][8][9] 3. Profile against a panel of kinases and phosphatases: This can identify potential off-target interactions. |
| Cell line sensitivity | 1. Test in multiple cell lines: Different cell lines can have varying sensitivities to SHP2 inhibition. 2. Optimize cell density: Ensure that cells are seeded at an optimal density. Low or high cell densities can exacerbate toxic effects. |
| Solvent toxicity | 1. Maintain a low final solvent concentration: Typically, the final concentration of DMSO should be kept below 0.1%. 2. Include a vehicle-only control: This will help differentiate between compound-induced toxicity and solvent effects. |
Issue 2: Inconsistent results or lack of reproducibility.
| Possible Cause | Troubleshooting Steps |
| Compound instability | 1. Prepare fresh stock solutions: Avoid repeated freeze-thaw cycles of the compound. 2. Protect from light: Store the compound and solutions protected from light if it is light-sensitive. |
| Variability in cell culture conditions | 1. Standardize cell passage number: Use cells within a consistent and low passage number range. 2. Ensure consistent cell health and confluency: Start experiments when cells are in the logarithmic growth phase. |
| Assay variability | 1. Optimize assay parameters: Ensure all assay parameters (e.g., incubation times, reagent concentrations) are optimized and consistently applied. 2. Include appropriate controls: Use positive and negative controls in every experiment. |
Quantitative Data Summary
The following tables summarize typical data formats for characterizing SHP2 inhibitors. Researchers should generate similar data for this compound in their specific cellular systems.
Table 1: In Vitro Potency of Allosteric SHP2 Inhibitors
| Compound | SHP2 IC50 (nM) | SHP1 IC50 (nM) | Selectivity (SHP1/SHP2) | Cell-Based pERK IC50 (nM) |
| SHP099 | 71 | >10,000 | >140 | ~200 |
| RMC-4550 | 2.5 | >5,000 | >2,000 | ~10 |
| TNO155 | 3.6 | >10,000 | >2,700 | ~50 |
| This compound | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
Data for SHP099, RMC-4550, and TNO155 are representative values from public sources.
Table 2: Example Dose-Response Data for Cell Viability
| Concentration (µM) | % Viability (Cell Line A) | % Viability (Cell Line B) |
| 0 (Vehicle) | 100 | 100 |
| 0.01 | 98 | 95 |
| 0.1 | 92 | 85 |
| 1 | 75 | 60 |
| 10 | 40 | 25 |
| 100 | 15 | 5 |
This table represents hypothetical data and should be generated for this compound in the cell lines of interest.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is adapted from established methods to confirm the binding of this compound to SHP2 in intact cells.[1][7][8][9]
Materials:
-
Cell line of interest
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies for Western blotting (anti-SHP2, secondary antibody)
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with various concentrations of this compound or DMSO for 1-2 hours.
-
Heating: After treatment, harvest the cells and resuspend them in PBS. Aliquot the cell suspension and heat the aliquots at different temperatures (e.g., 40-60°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
-
Western Blotting: Collect the supernatant and analyze the amount of soluble SHP2 by Western blotting.
-
Data Analysis: Quantify the band intensities. Increased thermal stability of SHP2 in the presence of this compound (i.e., more soluble SHP2 at higher temperatures) confirms target engagement.
Protocol 2: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol is a standard method to assess the cytotoxic effects of this compound.
Materials:
-
Cell line of interest
-
This compound
-
Complete cell culture medium
-
MTT reagent or CellTiter-Glo® reagent
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (and a vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).
-
Assay:
-
For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution and read the absorbance at the appropriate wavelength.
-
For CellTiter-Glo®: Add the reagent to each well, incubate for a short period as per the manufacturer's instructions, and measure the luminescence.
-
-
Data Analysis: Normalize the readings to the vehicle control to determine the percentage of cell viability. Plot the results to generate a dose-response curve and calculate the IC50 for cytotoxicity.
Visualizations
References
- 1. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Setting sail: maneuvering SHP2 activity and its effects in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SHP2: A Pleiotropic Target at the Interface of Cancer and Its Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Off‐target inhibition by active site‐targeting SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI - Off-target autophagy inhibition by SHP2 allosteric inhibitors contributes to their antitumor activity in RAS-driven cancers [jci.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors [jove.com]
- 8. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: In Vivo Studies with Shp2-IN-19
This technical support center is designed for researchers, scientists, and drug development professionals working with the SHP2 inhibitor, Shp2-IN-19. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments, with a focus on improving bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is an inhibitor of the Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2), a key signaling protein in various cellular pathways. Like many small molecule inhibitors that target the catalytic site of phosphatases, this compound may exhibit poor aqueous solubility and cell permeability, which can lead to low and variable oral bioavailability.[1] This complicates the interpretation of in vivo efficacy studies and the determination of accurate pharmacokinetic/pharmacodynamic (PK/PD) relationships.
Q2: What are the primary signaling pathways affected by this compound?
A2: SHP2 is a critical node in multiple signaling cascades. By inhibiting SHP2, this compound primarily affects the RAS/MAPK pathway, which is crucial for cell proliferation and survival.[1][2][3] It can also modulate the PI3K/AKT and JAK/STAT pathways.[2][4] Dysregulation of these pathways is common in various cancers, making SHP2 an attractive therapeutic target.[1][5]
Q3: What are the recommended starting formulations for in vivo rodent studies with this compound?
A3: For poorly soluble compounds like this compound, multi-component vehicle systems are typically required. While the optimal formulation must be determined empirically, common starting points for oral or parenteral administration in rodents include:
-
Suspensions: For oral gavage, a suspension in a vehicle such as 0.5% methylcellulose (B11928114) or carboxymethylcellulose (CMC) in water can be used.
-
Solubilizing Vehicles: A common approach involves dissolving the compound in a small amount of an organic solvent like DMSO and then diluting it with a co-solvent system. A widely used formulation is a mixture of DMSO, PEG300/400, Tween-80, and saline or water.[6] The final DMSO concentration should be kept low (ideally <10%) to minimize toxicity.[7]
-
Lipid-Based Formulations: For lipophilic compounds, lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can enhance oral absorption.[6]
Q4: How should I prepare a dosing solution if this compound precipitates upon dilution into an aqueous vehicle?
A4: Precipitation upon dilution of a concentrated DMSO stock is a frequent issue. To mitigate this:
-
Optimize the Order of Addition: Always add the DMSO stock to the aqueous or co-solvent vehicle, not the other way around.
-
Use Intermediate Dilutions: Create intermediate dilutions in your primary organic solvent (e.g., DMSO) before the final dilution into the aqueous phase.
-
Incorporate Surfactants: The inclusion of a biocompatible surfactant, such as Tween-80 or Cremophor EL, can help maintain the compound's solubility.[7]
-
Gentle Warming and Sonication: Applying gentle heat (e.g., 37°C) and using a sonicator can help dissolve the compound and prevent immediate precipitation.[6][7][8]
Troubleshooting Guides
This section addresses specific issues that may arise during your in vivo experiments.
Issue 1: High Variability in Plasma Concentrations Following Oral Administration
-
Question: We are observing significant inter-animal variability in the plasma concentrations of this compound after oral gavage. What could be the cause, and how can we reduce this?
-
Answer: High variability is a common hallmark of poor bioavailability.
| Potential Cause | Troubleshooting Steps |
| Poor/Variable Dissolution | The compound may not be dissolving consistently in the gastrointestinal (GI) tract of each animal. Solution: Optimize the formulation to enhance solubility. Consider micronization (reducing particle size) or creating an amorphous solid dispersion.[9] |
| Food Effects | The presence or absence of food can alter gastric pH, GI motility, and fluid composition, significantly impacting absorption.[9] Solution: Standardize feeding conditions. Ensure all animals are fasted for a consistent period (e.g., 12-16 hours) before dosing, with free access to water.[9] |
| First-Pass Metabolism | The compound may be extensively and variably metabolized in the gut wall or liver before reaching systemic circulation. Solution: If significant first-pass metabolism is suspected, consider parenteral routes of administration (e.g., intravenous, intraperitoneal) to bypass the GI tract and liver for initial PK studies. |
| Inconsistent Dosing Technique | Improper oral gavage technique can lead to dosing errors or stress-induced changes in GI motility. Solution: Ensure all personnel are properly trained in oral gavage. Weigh animals immediately before dosing to administer an accurate volume (typically 5-10 mL/kg).[9] |
Issue 2: Compound Precipitation at the Injection Site (for IP/SC routes)
-
Question: After intraperitoneal (IP) or subcutaneous (SC) injection, we suspect the compound is precipitating, leading to poor absorption. How can we confirm and resolve this?
-
Answer: Local precipitation can severely limit systemic exposure.
| Potential Cause | Troubleshooting Steps |
| Poor Solubility in Physiological Fluids | The formulation, while clear initially, may not maintain the compound's solubility when exposed to the pH and composition of physiological fluids. Solution: Revise the formulation. Increase the concentration of co-solvents (e.g., PEG400) or surfactants (e.g., Tween-80). Consider using cyclodextrins (e.g., HP-β-CD) to form inclusion complexes that improve aqueous solubility.[6] |
| High Dose Volume | Injecting a large volume can create a concentrated depot from which the compound may precipitate. Solution: Adhere to recommended maximum injection volumes for the chosen route and animal species. If a high dose is needed, consider splitting the dose into multiple injection sites or using a more concentrated formulation if possible. |
| Formulation Instability | The formulation itself may be unstable, with the compound crashing out of solution over time. Solution: Prepare dosing solutions fresh on the day of the experiment. Visually inspect each solution for clarity before administration. |
Experimental Protocols
Protocol 1: Preparation of a General-Purpose Solubilizing Vehicle
This protocol describes the preparation of a common vehicle for poorly soluble compounds, often referred to as "PEG/Tween/Saline."
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Polyethylene glycol 300 or 400 (PEG300/400)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
Methodology:
-
Weigh the required amount of this compound and place it in a sterile tube.
-
Add a small volume of DMSO to dissolve the compound completely. This will be your concentrated stock. For example, to make a final formulation with 5% DMSO, you would start with this step.
-
In a separate tube, prepare the rest of the vehicle. For a final formulation of 5% DMSO, 40% PEG300, 5% Tween-80, and 50% saline:
-
Add 40% of the final volume as PEG300.
-
Add 5% of the final volume as Tween-80 and mix.
-
-
Slowly add the DMSO stock solution (5% of the final volume) to the PEG/Tween mixture while vortexing.
-
Add the final 50% of the volume as saline, again while vortexing thoroughly to ensure a uniform and clear solution.[6]
Protocol 2: Pharmacokinetic Study in Mice (Oral Gavage)
This protocol outlines a basic workflow for assessing the oral bioavailability of this compound.
Procedure:
-
Animal Acclimatization: Acclimatize animals to the experimental conditions for at least 3 days.
-
Fasting: Fast mice overnight (12-16 hours) with free access to water.
-
Formulation Preparation: Prepare the dosing formulation of this compound on the day of the study.
-
Dosing: Weigh each mouse and administer the formulation via oral gavage (e.g., at a dose of 10 mg/kg). Record the exact time of dosing.
-
Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Storage: Transfer the plasma supernatant to new, labeled tubes and store at -80°C until analysis.[9]
-
Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.
Data Presentation
Table 1: Example Pharmacokinetic Parameters for SHP2 Inhibitors in Rodents
(Note: Data below is hypothetical and based on typical values for orally administered small molecule inhibitors. Actual data for this compound must be generated experimentally.)
| Parameter | Formulation A (Aqueous Suspension) | Formulation B (Solubilizing Vehicle) |
| Dose (mg/kg, oral) | 10 | 10 |
| Cmax (ng/mL) | 150 ± 75 | 850 ± 120 |
| Tmax (h) | 2.0 | 1.0 |
| AUC (0-24h) (ng*h/mL) | 980 | 5100 |
| Bioavailability (%) | 5% | 28% |
Visualizations
Caption: Key signaling pathways regulated by SHP2.
Caption: Workflow for improving in vivo bioavailability.
References
- 1. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. SHP2: A Pleiotropic Target at the Interface of Cancer and Its Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Shp2-IN-19
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Shp2-IN-19. Our aim is to address specific issues that may be encountered during the experimental process.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is designed in a question-and-answer format to directly address potential challenges in the synthesis of this compound.
Q1: I am experiencing low yields in the initial cyclization step to form the pyrrolo[2,1-f][1][2][3]triazine core. What are the possible causes and solutions?
A1: Low yields in the formation of the core heterocyclic structure are a common challenge. Several factors could be contributing to this issue:
-
Incomplete reaction: The reaction may not have gone to completion. Consider extending the reaction time or increasing the temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial.
-
Side reactions: The formation of undesired byproducts can significantly reduce the yield of the desired product. Common side reactions in the synthesis of similar heterocyclic systems include the formation of isomers or decomposition of starting materials under harsh conditions.[1][2] Careful control of reaction temperature and dropwise addition of reagents can help minimize side reactions.
-
Purity of starting materials: Impurities in the starting materials can interfere with the reaction. Ensure that all reactants are of high purity. Recrystallization or column chromatography of starting materials may be necessary.
-
Solvent and base selection: The choice of solvent and base is critical for this type of condensation reaction. If using a standard solvent like N,N-Dimethylformamide (DMF), ensure it is anhydrous. Experimenting with different bases (e.g., organic vs. inorganic) and solvents of varying polarity might be necessary to optimize the reaction conditions.
Q2: I am having difficulty with the purification of the final compound, this compound. What purification strategies are recommended?
A2: Purification of the final product can be challenging due to its complex structure and potential for impurities with similar polarities.
-
Column Chromatography: This is the most common method for purifying compounds of this nature. A gradient elution system using a mixture of polar and non-polar solvents (e.g., ethyl acetate (B1210297)/hexane (B92381) or dichloromethane (B109758)/methanol) is recommended. Careful selection of the silica (B1680970) gel mesh size and a slow elution rate can improve separation.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving high purity, especially for biological assays, reverse-phase Prep-HPLC is a powerful technique. A C18 column with a water/acetonitrile or water/methanol (B129727) gradient containing a small amount of an additive like trifluoroacetic acid (TFA) or formic acid can be effective.
-
Recrystallization: If a suitable solvent system can be identified, recrystallization can be an efficient method for purification, especially on a larger scale. Experiment with a variety of solvent pairs to find the optimal conditions.
Q3: The stereochemistry of the spirocyclic amine is critical for activity. How can I ensure the correct diastereomer is synthesized and isolated?
A3: Controlling and confirming the stereochemistry of the (3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decane moiety is crucial.
-
Chiral Starting Materials: The most straightforward approach is to use an enantiomerically pure starting material for the synthesis of the spirocyclic amine.
-
Diastereoselective Synthesis: If starting from achiral precursors, a diastereoselective reaction must be employed. This may involve the use of a chiral catalyst or auxiliary.
-
Chiral Resolution: If a mixture of diastereomers is obtained, they will need to be separated. This can often be achieved by chiral column chromatography (either analytical to confirm the ratio or preparative to isolate the desired isomer).
-
Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D NMR techniques like NOESY, can be used to confirm the relative stereochemistry of the final compound. X-ray crystallography provides the most definitive confirmation of stereochemistry.
Q4: What are some common side reactions to be aware of during the synthesis of the pyrrolo[2,1-f][1][2][3]triazine core?
A4: The synthesis of pyrazolopyrimidine and related fused heterocyclic systems can be prone to several side reactions.[1][3]
-
Isomer Formation: Depending on the reaction conditions, the formation of constitutional isomers is possible. Careful control of temperature and the order of reagent addition can favor the desired isomer.
-
Hydrolysis: The triazine ring can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. Maintaining a neutral or mildly basic/acidic pH during workup and purification is advisable.
-
N-alkylation/acylation: The presence of multiple nitrogen atoms in the heterocyclic core and the amine substituent creates potential sites for unwanted alkylation or acylation reactions if reactive electrophiles are present. Protection of the amine group may be necessary in some synthetic routes.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound (referred to in the cited literature as PB17-026-01).
| Parameter | Value | Reference |
| IC₅₀ (SHP2) | 38.9 nM | [4] |
| Yield (Final Step) | Not explicitly stated | |
| Purity | >95% (by HPLC) | Inferred from experimental for similar compounds |
| Molecular Weight | 508.4 g/mol | Calculated |
Experimental Protocols
The following is a generalized experimental protocol for the final step in the synthesis of this compound, based on analogous reactions for similar compounds.
Synthesis of 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1][2][3]triazin-4(3H)-one
-
Reaction Setup: To a solution of the chloro-pyrrolo[2,1-f][1][2][3]triazine intermediate (1 equivalent) in a suitable aprotic polar solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO), add (3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decane (1.2 equivalents) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2-3 equivalents).
-
Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., 80-120 °C) for a period of 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine to remove the solvent and excess reagents.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane or ethyl acetate in hexane to afford the pure this compound.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Visualizations
Signaling Pathway
Caption: SHP2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Technical Support Center: Refining Shp2-IN-19 Dosage for Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Shp2-IN-19 in preclinical animal studies. The information provided is based on established methodologies for potent, selective, allosteric SHP2 inhibitors and should be adapted and optimized for the specific characteristics of this compound and the experimental model.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for this compound in mouse xenograft models?
A1: While a specific dose for this compound has not been publicly established, based on data from other potent, orally bioavailable allosteric SHP2 inhibitors, a common starting dose for in vivo efficacy studies in mice ranges from 25 to 100 mg/kg, administered daily via oral gavage. It is crucial to perform a dose-ranging study to determine the optimal dose for your specific model.
Q2: How should I formulate this compound for oral gavage?
A2: this compound is likely a hydrophobic compound. A common vehicle for such small molecules is a suspension or solution in a multi-component system to enhance solubility and bioavailability. A recommended starting formulation is a mixture of DMSO, PEG300 (or PEG400), Tween-80, and saline. For example, a common ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. The compound should first be fully dissolved in DMSO before the other components are added sequentially.
Q3: What are the expected pharmacokinetic properties of a SHP2 inhibitor like this compound?
A3: Based on similar compounds, after a single oral dose, the peak plasma concentration (Cmax) is typically reached within a few hours, with a half-life ranging from 3 to 4 hours.[1] Pharmacokinetic studies are essential to determine the dosing frequency required to maintain plasma concentrations above the in vitro IC50 for the duration of the study.
Q4: What pharmacodynamic markers can be used to assess this compound activity in vivo?
A4: The most common pharmacodynamic marker for SHP2 inhibition is the reduction of phosphorylated ERK (pERK) in tumor tissue.[1] Tumor samples can be collected at various time points after dosing to assess the level and duration of pERK inhibition via methods like Western blot or immunohistochemistry.
Q5: What are potential toxicities associated with SHP2 inhibitors?
A5: While many allosteric SHP2 inhibitors are generally well-tolerated at therapeutic doses, some toxicities have been observed, including potential weight loss at higher doses.[2] Close monitoring of animal weight, behavior, and overall health is critical throughout the study. If toxicity is observed, dose reduction or a modified dosing schedule may be necessary.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor in vivo efficacy despite in vitro potency. | 1. Suboptimal formulation leading to poor bioavailability.2. Insufficient dose or dosing frequency.3. Rapid metabolism of the compound. | 1. Optimize the formulation vehicle. Consider micronization of the compound. Perform pharmacokinetic studies to assess exposure.2. Conduct a dose-escalation study. Increase dosing frequency based on pharmacokinetic data.3. Characterize the metabolic profile of this compound. |
| Significant animal weight loss or signs of toxicity. | 1. Dose is too high.2. Off-target effects.3. Vehicle toxicity. | 1. Reduce the dose or switch to an intermittent dosing schedule (e.g., 5 days on, 2 days off).2. Evaluate selectivity of this compound against other phosphatases.3. Run a vehicle-only control group to assess tolerability. Consider alternative, less toxic vehicles. |
| Variability in tumor response within a treatment group. | 1. Inconsistent oral gavage technique.2. Inhomogeneity of the drug formulation.3. Intrinsic biological variability of the tumor model. | 1. Ensure all personnel are properly trained in oral gavage. Use of a feeding needle of appropriate size is critical.2. If using a suspension, ensure it is thoroughly mixed before each dose is drawn.3. Increase the number of animals per group to improve statistical power. |
| Formulation is cloudy or viscous. | 1. Compound is not fully dissolved.2. High concentration of formulation components like PEG or Cremophor. | 1. Sonication or gentle heating may aid dissolution in the initial solvent (e.g., DMSO). A fine, homogenous suspension can be acceptable for oral gavage if it is stable and can be dosed uniformly.2. Adjust the percentages of the vehicle components. Ensure Cremophor is properly dispersed as it is denser than water. |
Quantitative Data Summary
Table 1: Example In Vivo Dosages of Allosteric SHP2 Inhibitors in Mice
| Compound | Dose (mg/kg) | Route | Dosing Schedule | Animal Model | Reference |
| SHP099 | 100 | Oral Gavage | Daily | Neuroblastoma Xenograft | [2] |
| PF-07284892 | 30 | Oral Gavage | Every other day | Solid Tumor Xenografts | [3] |
| RMC-4550 | 10 or 30 | Oral Gavage | Daily (5 days on, 2 days off) | Neurofibroma Model | [4] |
| P9 (Degrader) | 25 or 50 | Intraperitoneal | Daily | Xenograft Model | [1] |
Detailed Experimental Protocols
Protocol 1: Formulation of this compound for Oral Gavage
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the Compound: Accurately weigh the required amount of this compound powder for the desired final concentration.
-
Initial Dissolution: Add 10% of the final volume as DMSO to the this compound powder. Vortex or sonicate until the compound is fully dissolved, resulting in a clear solution.
-
Add Solubilizer: Add 40% of the final volume as PEG300 to the DMSO solution. Mix thoroughly until the solution is homogenous.
-
Add Surfactant: Add 5% of the final volume as Tween-80 to the mixture and mix again until a uniform solution is achieved.
-
Final Dilution: Add 45% of the final volume as sterile saline to bring the total volume to the desired amount. Mix thoroughly. The final formulation may be a clear solution or a fine, homogenous suspension.
-
Pre-Dosing Preparation: Before each gavage, visually inspect the formulation for any precipitation. If it is a suspension, ensure it is well-mixed to guarantee uniform dosing.
Protocol 2: Mouse Xenograft Efficacy Study
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice), 6-8 weeks old
-
Cancer cell line of interest
-
Matrigel (optional)
-
Calipers
-
This compound formulation
-
Vehicle control formulation
-
Oral gavage needles (20-22 gauge, ball-tipped)
Procedure:
-
Cell Implantation: Subcutaneously inject cancer cells (typically 1-10 million cells in 100-200 µL of saline or media, with or without Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm³). Measure tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization: Once tumors reach the desired size, randomize mice into treatment and control groups.
-
Dosing: Administer this compound formulation or vehicle control to the respective groups via oral gavage at the predetermined dose and schedule.
-
Monitoring: Continue to monitor tumor volume and animal body weight 2-3 times per week. Observe animals daily for any signs of toxicity.
-
Endpoint: The study can be concluded when tumors in the control group reach a predetermined maximum size, or after a set duration. At the endpoint, tumors and other tissues can be harvested for pharmacodynamic and other analyses.
Visualizations
Caption: Role of SHP2 in the RAS/MAPK signaling cascade and the point of intervention for this compound.
Caption: A typical workflow for a preclinical xenograft study evaluating the efficacy of this compound.
References
- 1. Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Tyrosine Phosphatase SHP2: A New Target for Insulin Resistance? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. SHP2 inhibition and adjuvant therapy synergistically target KIT-mutant GISTs via ERK1/2-regulated GSK3β/cyclin D1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing variability in Shp2-IN-19 experiments
Welcome to the technical support center for Shp2-IN-X, a potent and selective allosteric inhibitor of SHP2. This resource is designed for researchers, scientists, and drug development professionals to help navigate and troubleshoot experiments with Shp2-IN-X, ensuring reliable and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during in vitro studies with Shp2-IN-X. The questions are organized by experimental assay and topic.
I. Compound Handling and Storage
Question: How should I dissolve and store Shp2-IN-X?
Answer: For in vitro experiments, Shp2-IN-X is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. It is crucial to store the stock solution at -20°C or -80°C to maintain its stability. Avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. When preparing working concentrations, dilute the stock solution in your cell culture medium. Be aware that high concentrations of DMSO can be toxic to cells; it is recommended to keep the final DMSO concentration in your experiments below 0.1%.
Question: I am observing precipitation of the compound in my cell culture medium. What should I do?
Answer: Precipitation can occur if the final concentration of Shp2-IN-X exceeds its solubility in the aqueous cell culture medium. To address this:
-
Lower the final concentration: If your experimental design allows, try using a lower concentration of the inhibitor.
-
Optimize the dilution process: When diluting the DMSO stock, add it to the medium and mix thoroughly and immediately. Avoid adding the stock solution directly to cells in a small volume of medium.
-
Check the DMSO quality: Use anhydrous, high-quality DMSO to prepare your stock solution.
II. Cell Viability Assays
Question: I am not observing a significant effect of Shp2-IN-X on the viability of my cancer cell line. What could be the reason?
Answer: Several factors can contribute to a lack of response in cell viability assays. Consider the following:
-
Cell Line Intrinsic Resistance: Not all cell lines are sensitive to SHP2 inhibition. The growth and survival of your cell line may not be primarily driven by the SHP2-RAS-MAPK axis. Cell lines with mutations downstream of SHP2 in the MAPK pathway (e.g., some BRAF or MEK mutations) may be intrinsically resistant.
-
Suboptimal Assay Conditions:
-
Incubation Time: Ensure you are incubating the cells with the inhibitor for a sufficient duration. For many cell lines, an incubation period of 72 hours is required to observe a significant effect on viability.
-
Cell Seeding Density: The optimal cell seeding density should be determined for each cell line to ensure they are in the exponential growth phase during the assay.
-
-
Compound Inactivity: Verify the integrity of your Shp2-IN-X stock solution. If it has been stored improperly or subjected to multiple freeze-thaw cycles, it may have degraded.
Troubleshooting Workflow for Unexpected Cell Viability Results
III. Western Blotting for p-ERK
Question: I am not seeing a decrease in phosphorylated ERK (p-ERK) after treating my cells with Shp2-IN-X. What are the possible reasons?
Answer: A lack of change in p-ERK levels can be due to several experimental factors:
-
Low Basal p-ERK Levels: Your cell line may have low basal levels of p-ERK, making it difficult to detect a decrease. Consider stimulating the cells with a growth factor (e.g., EGF, FGF) to activate the MAPK pathway and increase basal p-ERK levels before adding Shp2-IN-X.
-
Timing of Lysate Collection: The inhibition of p-ERK by Shp2 inhibitors can be transient. It is advisable to perform a time-course experiment (e.g., 1, 2, 4, 8, and 24 hours) to determine the optimal time point for observing maximal p-ERK inhibition.
-
Cell Lysis: Ensure that cells are lysed quickly and on ice with appropriate phosphatase and protease inhibitors to preserve the phosphorylation status of proteins.
-
Antibody Quality: The quality of your primary antibodies against p-ERK and total ERK is crucial for reliable results. Ensure they are validated for the species you are working with.
Troubleshooting Workflow for p-ERK Western Blot Results
Data Presentation
Table 1: In Vitro Activity of Representative Allosteric SHP2 Inhibitors
| Compound | Target | IC50 (nM) | Cell Line | Cellular p-ERK Inhibition IC50 (µM) | Reference |
| SHP099 | Wild-type SHP2 | 70 | KYSE-520 | 1.4 | [1] |
| RMC-4630 | Wild-type SHP2 | 0.6 | - | - | [1] |
| SHP2-IN-22 | Wild-type SHP2 | 17.7 | MIA PaCa-2 | - | MedChemExpress Datasheet |
| SHP2-IN-31 | Wild-type SHP2 | 13 | - | - | MedChemExpress Datasheet[2] |
Table 2: Selectivity of Representative Allosteric SHP2 Inhibitors
| Compound | Target | IC50 (nM) | Off-Target | IC50 (nM) | Selectivity (Fold) | Reference |
| SHP2-IN-31 | Wild-type SHP2 | 13 | SHP1 | >10000 | >769 | MedChemExpress Datasheet[2] |
| SHP2-IN-31 | Wild-type SHP2 | 13 | SHP2 E76K | >10000 | >769 | MedChemExpress Datasheet[2] |
Experimental Protocols
Protocol 1: Cell Viability Assay
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Include wells with medium only for background control.
-
Incubate for 24 hours to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare a serial dilution of Shp2-IN-X in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the desired concentration of the inhibitor or vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Viability Assessment:
-
Add a cell viability reagent (e.g., CellTiter-Glo®, MTS) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the luminescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Normalize the data to the vehicle-treated control wells.
-
Plot the dose-response curve and calculate the IC50 value using appropriate software.
-
Protocol 2: Western Blotting for p-ERK
-
Cell Treatment and Lysis:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with Shp2-IN-X at various concentrations for the desired time.
-
(Optional) Stimulate cells with a growth factor (e.g., 50 ng/mL EGF for 15 minutes) before lysis.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations and add Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel until adequate separation is achieved.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK1/2 (e.g., Thr202/Tyr204) overnight at 4°C.[3]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Signal Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK as a loading control.
-
Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.
-
Signaling Pathways and Workflows
References
Validation & Comparative
A Comparative Guide to Allosteric SHP2 Inhibitors: Benchmarking Against SHP099
For Researchers, Scientists, and Drug Development Professionals
Introduction
Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, has emerged as a critical node in cellular signaling pathways that are frequently dysregulated in cancer. As a key downstream effector of multiple receptor tyrosine kinases (RTKs), SHP2 plays a pivotal role in activating the RAS-mitogen-activated protein kinase (MAPK) signaling cascade. Its involvement in oncogenesis and immune checkpoint modulation has made it a highly attractive target for therapeutic intervention. The discovery of allosteric inhibitors, which lock SHP2 in an auto-inhibited conformation, represented a significant breakthrough in targeting this previously challenging phosphatase.
This guide provides an objective comparison of several prominent allosteric SHP2 inhibitors, with a focus on their preclinical profiles. As the specific compound "Shp2-IN-19" is not extensively documented in publicly available literature, this guide will utilize the pioneering and well-characterized allosteric inhibitor, SHP099 , as a benchmark for comparison against other notable inhibitors: TNO155 (Batoprotafib) , RMC-4550 , and JAB-3068 . This comparative analysis is intended to assist researchers and drug development professionals in understanding the landscape of SHP2 inhibition and the varying characteristics of these key compounds.
Mechanism of Action: Allosteric Inhibition of SHP2
Allosteric SHP2 inhibitors bind to a tunnel-like pocket at the interface of the N-terminal SH2, C-terminal SH2, and the protein tyrosine phosphatase (PTP) domains. This binding stabilizes the closed, inactive conformation of SHP2, preventing its engagement with upstream activators and subsequent signal transduction to downstream effectors like RAS. This mechanism is distinct from active-site inhibitors and offers greater selectivity.
Quantitative Performance Data
The following tables summarize the key preclinical data for SHP099 and a selection of other advanced allosteric SHP2 inhibitors.
Table 1: Biochemical Potency
| Compound | Target | IC₅₀ (nM) | Assay Conditions |
| SHP099 | Full-length SHP2 | 70 - 71[1][2][3] | Biochemical assay with di-phosphotyrosine peptide activation. |
| TNO155 | Full-length SHP2 | 11[4][] | Biochemical assay. |
| RMC-4550 | Full-length SHP2 | 0.583 - 1.55[6][7][8] | Biochemical assay with di-phosphotyrosine peptide activation. |
| JAB-3068 | Full-length SHP2 | 25.8[9] | Extracted from patent WO2017211303A1. |
Table 2: Cellular Activity
| Compound | Cell Line | Endpoint | EC₅₀ (nM) |
| SHP099 | MDA-MB-468 / KYSE520 | p-ERK inhibition | ~250[1][10] |
| TNO155 | KYSE520 | p-ERK inhibition | 8[4][11] |
| RMC-4550 | PC9 | p-ERK inhibition | 31 - 39[6][8][12] |
| RMC-4550 | Calu-1 | p-ERK inhibition | 7[13] |
| RMC-4550 | HEK293 (WT SHP2) | p-ERK inhibition | 49.2[12] |
| JAB-3068 | KYSE-520 | Cell proliferation | 2170[9] |
Table 3: In Vivo Pharmacokinetics
| Compound | Species | Oral Bioavailability (%) | Half-life (t½) | Notes |
| SHP099 | Mouse | Orally bioavailable[1][2] | - | Dose-dependent pathway inhibition and antitumor activity in xenograft models.[1] |
| TNO155 | Mouse | 78[11] | - | |
| TNO155 | Rat | 86[11] | - | |
| TNO155 | Monkey | 60[11] | - | |
| RMC-4550 | Preclinical species | Moderate to high[6][8] | Amenable for once-daily oral administration[6][8] | Favorable pharmacokinetic profiles.[8] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the SHP2 signaling pathway, a typical experimental workflow for evaluating SHP2 inhibitors, and the logical framework for this comparative guide.
Experimental Protocols
Biochemical SHP2 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound against purified, activated full-length SHP2 enzyme.
Protocol Outline:
-
Enzyme Activation: Recombinant full-length human SHP2 is pre-incubated with a di-phosphorylated peptide derived from the insulin (B600854) receptor substrate 1 (IRS-1) to relieve auto-inhibition and activate the enzyme.
-
Compound Incubation: The activated SHP2 enzyme is incubated with serial dilutions of the test compound (e.g., SHP099) for a defined period (e.g., 30 minutes) at room temperature.
-
Reaction Initiation: The phosphatase reaction is initiated by the addition of a fluorogenic substrate, such as 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).
-
Signal Detection: The dephosphorylation of DiFMUP by SHP2 generates a fluorescent product, DiFMU. The fluorescence intensity is measured over time using a plate reader.
-
Data Analysis: The rate of the enzymatic reaction is calculated. IC₅₀ values are determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter dose-response curve.
Cellular p-ERK Inhibition Assay (In-Cell Western)
Objective: To determine the half-maximal effective concentration (EC₅₀) of a compound for the inhibition of SHP2-mediated signaling in a cellular context, using phosphorylated ERK (p-ERK) as a biomarker.
Protocol Outline:
-
Cell Seeding: A cancer cell line with known dependence on SHP2 signaling (e.g., KYSE520, PC9) is seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the test compound for a specified duration (e.g., 1-2 hours).
-
Cell Stimulation: To induce robust MAPK pathway activation, cells are stimulated with a growth factor (e.g., EGF or HGF) for a short period (e.g., 5-10 minutes).
-
Cell Lysis and Fixation: The cells are then fixed and permeabilized to allow antibody access.
-
Immunostaining: The wells are incubated with primary antibodies against p-ERK and a loading control (e.g., total ERK or another housekeeping protein). Subsequently, fluorescently labeled secondary antibodies are added.
-
Signal Quantification: The fluorescence intensity for both p-ERK and the loading control is measured using an imaging system (e.g., LI-COR Odyssey).
-
Data Analysis: The p-ERK signal is normalized to the loading control. EC₅₀ values are calculated by plotting the normalized p-ERK levels against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vivo Tumor Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of a SHP2 inhibitor in a living organism.
Protocol Outline:
-
Animal Models: Immunocompromised mice (e.g., nude or NOD scid gamma mice) are used.
-
Tumor Implantation: Human cancer cells (e.g., KYSE520) are subcutaneously injected into the flanks of the mice. Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Dosing: Mice are randomized into vehicle control and treatment groups. The test compound is administered orally, typically once or twice daily, at various dose levels.
-
Efficacy Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).
-
Pharmacodynamic Analysis: At the end of the study, or at specific time points, tumors can be excised to assess target engagement by measuring the levels of p-ERK via western blotting or immunohistochemistry.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the change in tumor volume in the treated groups to the vehicle control group. Statistical analysis is performed to determine the significance of the anti-tumor effects.
Conclusion
The development of allosteric SHP2 inhibitors has provided a promising new avenue for the treatment of cancers driven by aberrant RTK and RAS-MAPK signaling. The benchmark inhibitor, SHP099, established the therapeutic potential of this mechanism. Subsequent inhibitors, such as TNO155, RMC-4550, and JAB-3068, have demonstrated significant improvements in biochemical potency and, in some cases, cellular activity. RMC-4550, in particular, exhibits picomolar potency in biochemical assays. The translation of this enhanced potency into superior clinical efficacy and safety will be determined through ongoing and future clinical trials. This guide provides a snapshot of the preclinical data for these key compounds, offering a valuable resource for the scientific community to inform further research and development in this exciting field.
References
- 1. xcessbio.com [xcessbio.com]
- 2. selleckchem.com [selleckchem.com]
- 3. tenovapharma.com [tenovapharma.com]
- 4. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. SHP099 | SHP2 Inhibitor | TargetMol [targetmol.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. RMC-4550 (RMC4550) | SHP2 inhibitor | Probechem Biochemicals [probechem.com]
A Comparative Efficacy Analysis of Allosteric SHP2 Inhibitors: SHP099 vs. RMC-4550
A note on the selected compounds: This guide provides a detailed comparison of the efficacy of two well-characterized allosteric inhibitors of Src homology 2 domain-containing phosphatase 2 (SHP2): SHP099 and RMC-4550 . Initial searches for "Shp2-IN-19" did not yield sufficient publicly available experimental data to perform a comprehensive comparison. Therefore, RMC-4550, a potent and clinically relevant SHP2 inhibitor, has been selected as a comparator to SHP099 to fulfill the objective of this guide for researchers, scientists, and drug development professionals.
Introduction to SHP2 and Its Role in Oncology
Src homology 2 domain-containing phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling.[1][2] It is a key component of the RAS-mitogen-activated protein kinase (MAPK) pathway, which is essential for cell proliferation, differentiation, and survival.[1][3] In a normal cellular context, SHP2 exists in an inactive, auto-inhibited conformation.[4] Upon activation by receptor tyrosine kinases (RTKs), SHP2 undergoes a conformational change that exposes its catalytic site, leading to the activation of downstream signaling cascades, primarily the RAS-MAPK pathway.
Dysregulation of SHP2 activity, often through gain-of-function mutations or overexpression, is implicated in the pathogenesis of various cancers, including lung, breast, and gastric cancers, as well as certain types of leukemia. By promoting sustained activation of the MAPK pathway, hyperactive SHP2 contributes to uncontrolled tumor cell growth and survival. Consequently, SHP2 has emerged as a compelling therapeutic target in oncology. Allosteric inhibitors, such as SHP099 and RMC-4550, represent a novel class of therapeutics that lock SHP2 in its inactive conformation, thereby preventing its activation and downstream signaling.
Biochemical and Cellular Efficacy
The potency of SHP2 inhibitors is initially assessed through biochemical assays that measure their ability to inhibit the enzymatic activity of purified SHP2 protein. This is typically followed by cellular assays to determine their efficacy in inhibiting SHP2-dependent signaling and cell proliferation in cancer cell lines.
Table 1: Comparison of In Vitro Biochemical and Cellular Efficacy
| Parameter | SHP099 | RMC-4550 | Reference(s) |
| Biochemical IC50 (SHP2 WT) | 71 nM | 0.583 nM | |
| Cellular p-ERK Inhibition IC50 | Low nanomolar range | Not specified, but potent | |
| Cell Proliferation Inhibition | Effective in RTK-driven cancer cells | Effective in RTK-driven cancer cells | |
| Selectivity | Highly selective over SHP1 and other PTPs | Highly selective over SHP1 and other PTPs |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
In Vivo Efficacy in Preclinical Models
The anti-tumor activity of SHP2 inhibitors is evaluated in vivo using animal models, typically mouse xenograft models where human cancer cells are implanted into immunocompromised mice.
Table 2: Comparison of In Vivo Efficacy in Mouse Xenograft Models
| Model | Compound | Dosing | Outcome | Reference(s) |
| RPMI-8226 Multiple Myeloma | SHP099 | 75 mg/kg, daily | Reduced tumor size, growth, and weight | |
| RPMI-8226 Multiple Myeloma | RMC-4550 | 30 mg/kg, daily | Reduced tumor size, growth, and weight | |
| KYSE-520 Esophageal Cancer | SHP099 | 100 mg/kg, daily | Tumor growth inhibition |
SHP2 Signaling Pathway and Inhibitor Mechanism of Action
SHP2 acts as a critical transducer of signals from activated RTKs to the downstream RAS/MAPK pathway. The following diagram illustrates this signaling cascade and the mechanism of action of allosteric SHP2 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of typical protocols used to evaluate SHP2 inhibitors.
Biochemical SHP2 Inhibition Assay
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified SHP2 protein.
-
Reagents and Materials: Purified recombinant full-length human SHP2 enzyme, a phosphopeptide substrate (e.g., DiFMUP), assay buffer, and the test compounds (SHP099, RMC-4550).
-
Procedure:
-
The SHP2 enzyme is pre-incubated with varying concentrations of the test compound in an assay buffer.
-
The enzymatic reaction is initiated by the addition of the phosphopeptide substrate.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The amount of dephosphorylated product is measured, often through fluorescence or luminescence.
-
The IC50 value is calculated by plotting the percent inhibition against the compound concentration.
-
Cellular p-ERK Western Blot Assay
This method assesses the ability of an inhibitor to block SHP2-mediated downstream signaling by measuring the phosphorylation of ERK.
-
Reagents and Materials: Cancer cell lines known to have activated RTK signaling, cell culture media, test compounds, lysis buffer, primary antibodies against phosphorylated ERK (p-ERK) and total ERK, and a secondary antibody.
-
Procedure:
-
Cells are seeded in culture plates and allowed to adhere.
-
The cells are treated with various concentrations of the SHP2 inhibitor for a specified duration.
-
Following treatment, the cells are lysed to extract total protein.
-
Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE.
-
The separated proteins are transferred to a membrane and probed with primary antibodies for p-ERK and total ERK.
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection, and the signal is visualized using a chemiluminescent substrate.
-
The band intensities are quantified to determine the reduction in p-ERK levels relative to total ERK.
-
Mouse Xenograft Model for In Vivo Efficacy
This in vivo model is the standard for evaluating the anti-tumor efficacy of cancer therapeutics.
-
Materials: Immunocompromised mice (e.g., nude or NOD/SCID), a cancer cell line for implantation, test compounds formulated for administration (e.g., oral gavage), and a vehicle control.
-
Procedure:
-
Human cancer cells are injected subcutaneously into the flank of the mice.
-
Tumors are allowed to grow to a predetermined size.
-
Mice are then randomized into different treatment groups, including a vehicle control group.
-
The treatment groups receive daily administration of the SHP2 inhibitor at a specified dose.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors are excised and weighed, and may be used for further analysis (e.g., biomarker studies).
-
Experimental Workflow for In Vivo Efficacy
The following diagram outlines a typical workflow for assessing the in vivo efficacy of SHP2 inhibitors.
Comparative Summary of SHP099 and RMC-4550
This diagram provides a logical comparison of the key attributes of the two inhibitors.
Conclusion
Both SHP099 and RMC-4550 are potent and selective allosteric inhibitors of SHP2 that have demonstrated significant anti-tumor efficacy in preclinical models. RMC-4550 exhibits greater biochemical potency compared to SHP099. Both compounds effectively inhibit the RAS-MAPK signaling pathway and have shown efficacy in vivo. The choice between these inhibitors for research purposes may depend on the specific experimental context, while the advancement of compounds like RMC-4550 into clinical trials underscores the therapeutic potential of SHP2 inhibition in oncology. Further research and clinical investigation will continue to delineate the full potential of targeting SHP2 in cancer treatment.
References
- 1. SHP2: A Pleiotropic Target at the Interface of Cancer and Its Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Role of the Protein Tyrosine Phosphatase SHP2 in Cardiac Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Preclinical Comparison of Allosteric SHP2 Inhibitors: TNO155 vs. SHP099
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, has emerged as a critical target in oncology. As a key signaling node downstream of multiple receptor tyrosine kinases (RTKs), SHP2 plays a pivotal role in the RAS-mitogen-activated protein kinase (MAPK) pathway, a cascade frequently hyperactivated in various cancers. The development of allosteric inhibitors that lock SHP2 in an inactive conformation represents a promising therapeutic strategy. This guide provides a comprehensive preclinical comparison of two prominent allosteric SHP2 inhibitors: TNO155 and SHP099.
Due to the limited availability of public preclinical data for "Shp2-IN-19," this guide will compare TNO155 with the well-characterized and widely published preclinical tool compound, SHP099. This substitution allows for a robust, data-driven comparison of two important molecules in the same class.
Mechanism of Action: Allosteric Inhibition of SHP2
Both TNO155 and SHP099 are allosteric inhibitors of SHP2. They do not bind to the active site of the phosphatase but rather to a tunnel-like pocket at the interface of the N-terminal SH2, C-terminal SH2, and the protein tyrosine phosphatase (PTP) domains.[1] This binding stabilizes SHP2 in its auto-inhibited conformation, preventing the conformational changes required for its activation. By locking SHP2 in this inactive state, these inhibitors block its ability to dephosphorylate substrates, thereby inhibiting downstream signaling through the RAS-ERK pathway.[1][2] This mechanism is distinct from active-site inhibitors and offers a higher degree of selectivity for SHP2 over other phosphatases, including its closest homolog, SHP1.[1]
Quantitative Data Comparison
The following tables summarize the preclinical performance of TNO155 and SHP099 based on publicly available data. Direct comparison of absolute values should be approached with caution due to variations in experimental conditions across different studies.
Table 1: In Vitro Potency of TNO155 and SHP099
| Parameter | TNO155 | SHP099 | Reference(s) |
| Biochemical IC₅₀ | 11 nM | 71 nM | [3] |
| Cellular pERK Inhibition IC₅₀ | ~1.5 µM (in some EGFR-mutant cell lines) | ~0.25 µM (in MDA-MB-468 & KYSE520 cells) | |
| Anti-proliferative IC₅₀ (MV-4-11 cells) | Not Reported | 0.32 µM | |
| Anti-proliferative IC₅₀ (TF-1 cells) | Not Reported | 1.73 µM | |
| Anti-proliferative IC₅₀ (KYSE520 cells) | Not Reported | Not Reported | |
| Anti-proliferative IC₅₀ (RPMI-8226 cells, 72h) | Not Reported | ~10 µM | |
| Anti-proliferative IC₅₀ (NCI-H929 cells, 72h) | Not Reported | ~15 µM | |
| Anti-proliferative IC₅₀ (OSCC cell lines) | 0.39 µM to 211.1 µM | 3.822 µM to 34.0 µM |
Table 2: In Vivo Efficacy in Xenograft Models
| Model | Inhibitor | Dosing | Outcome | Reference(s) |
| KYSE520 (Esophageal) | SHP099 | 100 mg/kg, oral, daily | Marked tumor growth inhibition | |
| MIA PaCa-2 (Pancreatic) | SHP099 | Dosing varied | Antitumor efficacy observed | |
| T3M-4 (Pancreatic) | SHP099 | Dosing varied | Antitumor efficacy observed | |
| RPMI-8226 (Multiple Myeloma) | SHP099 | 75 mg/kg, oral, daily | Significant reduction in tumor growth | |
| CT-26 (Colon) | SHP099 | Not specified | Significant tumor burden decrease in immunocompetent mice | |
| Kelly (Neuroblastoma) | TNO155 | 7.5 mg/kg, twice daily (in combo) | Reduced tumor growth | |
| HT-29 (Colorectal) | TNO155 | Not specified (in combo) | Enhanced efficacy of BRAF/MEK inhibitors | |
| EGFR-mutant NSCLC PDX | TNO155 | Not specified (in combo) | Combination benefit with EGFR inhibitors |
Table 3: Preclinical Pharmacokinetic Parameters
| Parameter | TNO155 (Mouse) | SHP099 (Mouse) | Reference(s) |
| Clearance (mL/min/kg) | 24 | Not Reported | |
| Volume of Distribution (L/kg) | 3 | Not Reported | |
| Half-life (hours) | 2 | Not Reported | |
| Oral Bioavailability (%) | 78 | Orally bioavailable | |
| Tₘₐₓ (hours) | 0.8 | Not Reported |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of findings. Below are representative protocols for assays commonly used to evaluate SHP2 inhibitors.
Cell Viability Assay (e.g., CCK-8 or MTT)
Objective: To determine the concentration of the SHP2 inhibitor that inhibits cell proliferation by 50% (IC₅₀).
Procedure:
-
Cancer cell lines are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
The following day, cells are treated with a serial dilution of the SHP2 inhibitor (e.g., TNO155 or SHP099) or vehicle control (DMSO).
-
After a 48-72 hour incubation period, a reagent such as Cell Counting Kit-8 (CCK-8) or 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Plates are incubated for 1-4 hours to allow for the conversion of the reagent into a colored formazan (B1609692) product by metabolically active cells.
-
The absorbance is measured using a microplate reader at the appropriate wavelength.
-
Cell viability is calculated as a percentage relative to the vehicle-treated control cells, and IC₅₀ values are determined using non-linear regression analysis.
Western Blot Analysis for pERK Inhibition
Objective: To assess the pharmacodynamic effect of SHP2 inhibitors on the MAPK signaling pathway by measuring the phosphorylation of ERK.
Procedure:
-
Cells are seeded and treated with the SHP2 inhibitor for a specified period.
-
Following treatment, cells are lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a BCA or Bradford assay to ensure equal loading.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies against phosphorylated ERK (p-ERK) and total ERK.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
The intensity of the p-ERK band is normalized to the total ERK band to quantify the degree of inhibition.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of SHP2 inhibitors in a living organism.
Procedure:
-
Human cancer cells are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are then randomized into treatment and control groups.
-
The treatment group receives the SHP2 inhibitor via oral gavage or another appropriate route at a specified dose and schedule. The control group receives the vehicle.
-
Tumor volume and body weight are measured regularly (e.g., twice weekly). Tumor volume is often calculated using the formula: (length × width²)/2.
-
At the end of the study, mice are euthanized, and tumors may be excised for further analysis (e.g., western blotting for pharmacodynamic markers or immunohistochemistry).
Conclusion
Both TNO155 and SHP099 are potent and selective allosteric inhibitors of SHP2 that have demonstrated significant preclinical anti-tumor activity. TNO155 exhibits a lower biochemical IC₅₀, suggesting higher potency at the enzymatic level. However, SHP099 has a more extensive body of published data on its cellular and in vivo monotherapy efficacy across a range of cancer models. Much of the available data for TNO155 focuses on its synergistic effects in combination with other targeted therapies, highlighting its potential in overcoming drug resistance. The choice between these and other SHP2 inhibitors for further preclinical and clinical development will depend on a variety of factors, including their specific efficacy in different genetic contexts, their pharmacokinetic and safety profiles, and their potential for synergistic combinations. This guide provides a foundational comparison to aid researchers in this critical evaluation process.
References
Comparative Analysis of SHP2 Inhibitors: A-Detailed Look at RMC-4630
A comparative analysis between Shp2-IN-19 and RMC-4630 is not feasible at this time due to the absence of publicly available scientific literature and data for a compound specifically designated as "this compound". Extensive searches have not yielded any publications, datasheets, or experimental results for this molecule. Therefore, this guide will provide a comprehensive overview and analysis of RMC-4630, a well-characterized and clinically evaluated allosteric inhibitor of the protein tyrosine phosphatase SHP2.
This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic targeting of SHP2. We will delve into the mechanism of action, preclinical and clinical data, and experimental methodologies associated with RMC-4630.
Introduction to SHP2 and Its Inhibition
Src homology region 2 domain-containing phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling. It is a key component of the RAS-mitogen-activated protein kinase (MAPK) pathway, which is frequently hyperactivated in various cancers. SHP2 acts as a positive regulator of this pathway, making it an attractive target for cancer therapy.
Allosteric inhibitors of SHP2, such as RMC-4630, function by binding to a site distinct from the active site, stabilizing the enzyme in an inactive conformation. This prevents SHP2 from adopting its active state, thereby inhibiting downstream signaling and impeding tumor growth.
RMC-4630: A Clinical-Stage SHP2 Inhibitor
RMC-4630 is an orally bioavailable, potent, and selective allosteric inhibitor of SHP2. It has been the subject of extensive preclinical research and is currently being evaluated in multiple clinical trials for the treatment of solid tumors.
Mechanism of Action
RMC-4630 binds to a tunnel-like allosteric pocket at the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase (PTP) domains of SHP2. This binding stabilizes the auto-inhibited conformation of SHP2, preventing its activation and subsequent dephosphorylation of substrates, which ultimately leads to the suppression of the RAS-ERK signaling pathway.
Quantitative Data for RMC-4630
The following tables summarize key preclinical and clinical data for RMC-4630.
Table 1: Preclinical Activity of RMC-4630
| Assay Type | Cell Line | Mutation Status | IC50 / Effect | Reference |
| Biochemical Assay | - | Wild-type SHP2 | ~0.6 nM (as RMC-4550, a close analog) | [1] |
| Cellular pERK Inhibition | Various | RTK/KRAS-driven | Potent inhibition | [2] |
| Cell Proliferation | AsPC-1 (Pancreatic) | KRAS G12D | 13% inhibition (monotherapy) | [3] |
| MIA PaCa-2 (Pancreatic) | KRAS G12C | 20% inhibition (monotherapy) | [3] | |
| BxPC-3 (Pancreatic) | KRAS wild-type | 26% inhibition (monotherapy) | [3] | |
| In Vivo Tumor Growth | AsPC-1 Xenograft | KRAS G12D | Significant delay in tumor growth |
Table 2: Clinical Trial Data for RMC-4630 (NCT03634982)
| Phase | Tumor Types | Key Findings | Reference |
| Phase 1 | Relapsed/Refractory Solid Tumors | Reasonable tolerability and preliminary signs of clinical activity, particularly in NSCLC with KRAS G12C mutations. | |
| KRAS-mutant NSCLC | Disease control rate of 71% (5/7) in patients with KRAS G12C mutation. | ||
| KRAS G12C NSCLC | Objective response rate of 27% in pretreated patients and 50% in KRAS G12C inhibitor-naïve patients (in combination with sotorasib). |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are representative protocols for key assays used in the characterization of SHP2 inhibitors like RMC-4630.
Biochemical SHP2 Inhibition Assay (using DiFMUP)
This assay measures the ability of a compound to inhibit the enzymatic activity of purified SHP2 protein.
Protocol Steps:
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris, pH 7.2, 100 mM NaCl, 5 mM DTT, and 0.01% Tween-20). Dilute recombinant human SHP2 protein and a dually phosphorylated activating peptide (e.g., from IRS-1) in the assay buffer. Prepare serial dilutions of RMC-4630. Prepare the fluorogenic substrate 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).
-
Pre-incubation: In a 384-well plate, add the SHP2 enzyme, the activating peptide, and varying concentrations of RMC-4630. Incubate for a defined period (e.g., 30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add DiFMUP to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at room temperature for a specific time (e.g., 60 minutes), protected from light.
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the DiFMU fluorophore (approximately 358 nm and 450 nm, respectively).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of RMC-4630 relative to a vehicle control (e.g., DMSO). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Phospho-ERK (pERK) Inhibition Assay
This assay assesses the ability of a compound to inhibit the SHP2-mediated signaling pathway within a cellular context by measuring the phosphorylation level of ERK, a downstream effector.
Protocol Steps:
-
Cell Culture: Culture a relevant cancer cell line (e.g., with a known RTK or RAS mutation) in appropriate media.
-
Cell Seeding: Seed the cells into 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of RMC-4630 for a specified duration (e.g., 2 hours).
-
Stimulation (if necessary): For some cell lines, it may be necessary to stimulate the pathway with a growth factor (e.g., EGF or HGF) to induce a robust pERK signal.
-
Cell Lysis: Lyse the cells to release cellular proteins.
-
pERK Detection: Measure the levels of phosphorylated ERK using a suitable method, such as:
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for pERK and total ERK.
-
ELISA: Use a sandwich ELISA kit with antibodies specific for pERK.
-
In-Cell Western/High-Content Imaging: Use fluorescently labeled antibodies to detect pERK levels directly in the wells.
-
-
Data Analysis: Normalize the pERK signal to the total ERK signal or a housekeeping protein. Calculate the percentage of pERK inhibition for each concentration of RMC-4630 and determine the IC50 value.
Conclusion
RMC-4630 is a potent and selective allosteric inhibitor of SHP2 with demonstrated preclinical and clinical activity in various tumor types, particularly those with mutations in the RAS-MAPK pathway. The data presented in this guide highlight its mechanism of action and provide a framework for its continued investigation as a promising anti-cancer agent, both as a monotherapy and in combination with other targeted therapies.
The lack of publicly available information on "this compound" prevents a direct comparison with RMC-4630. Researchers interested in specific, non-commercial SHP2 inhibitors are encouraged to consult chemical supplier catalogs and specialized databases, though comprehensive biological data may be limited. As the field of SHP2 inhibition continues to evolve, the principles and methodologies outlined in this guide for RMC-4630 will remain relevant for the evaluation of new chemical entities targeting this critical oncogenic phosphatase.
References
A Head-to-Head In Vitro Comparison of Allosteric SHP2 Inhibitors
An Essential Guide for Researchers in Oncology and Drug Discovery
The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, has emerged as a critical node in cellular signaling pathways that drive cancer cell proliferation and survival.[1][2] As a key downstream effector of multiple receptor tyrosine kinases (RTKs), SHP2 plays a crucial role in activating the RAS-mitogen-activated protein kinase (MAPK) signaling cascade.[3][4] Its dysregulation is implicated in various malignancies, making it a compelling target for therapeutic intervention. The development of allosteric inhibitors, which lock SHP2 in an inactive conformation, has marked a significant breakthrough in targeting this previously challenging enzyme.
This guide provides a head-to-head in vitro comparison of prominent allosteric SHP2 inhibitors, focusing on key performance metrics to aid researchers in selecting the appropriate tool for their studies. We present a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the SHP2 signaling pathway and experimental workflows.
Data Presentation: A Comparative Look at SHP2 Inhibitor Potency
The following tables summarize the in vitro potency of three well-characterized allosteric SHP2 inhibitors: TNO155, RMC-4630, and SHP099. The data has been compiled from various preclinical studies to provide a comparative overview. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to potential variations in experimental conditions.
Table 1: Biochemical Potency of SHP2 Inhibitors
| Inhibitor | Target | IC50 (nM) | Reference(s) |
| TNO155 | Wild-Type SHP2 | 11 | [] |
| RMC-4550 * | Wild-Type SHP2 | 0.583 | |
| SHP099 | Wild-Type SHP2 | 71 | |
| SHP099 | SHP2 E69K | 416 | |
| SHP099 | SHP2 D61Y | 1241 | |
| SHP099 | SHP2 A72V | 1968 | |
| SHP099 | SHP2 E76K | 2896 |
*RMC-4550 is a potent and selective SHP2 inhibitor that is a close analog of RMC-4630.
Table 2: Cellular Potency of SHP2 Inhibitors in Oral Squamous Cell Carcinoma (OSCC) Cell Lines
| Cell Line | TNO155 IC50 (µM) | RMC-4550 IC50 (µM) | SHP099 IC50 (µM) | Reference(s) |
| ORL-195 | >10 | 0.261 | 3.822 | |
| SCC-9 | 0.39 | 0.449 | 4.343 | |
| ORL-48 | 1.22 | 0.654 | 5.069 | |
| ORL-115 | 1.83 | 0.987 | 6.211 | |
| ORL-136 | 2.11 | 1.234 | 7.893 | |
| ... (16 other cell lines) | ... | ... | ... |
Visualizing the Molecular Landscape
To better understand the context of SHP2 inhibition, the following diagrams illustrate the SHP2 signaling pathway and a typical experimental workflow for evaluating SHP2 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key in vitro assays used to characterize SHP2 inhibitors.
SHP2 Biochemical Assay (using DiFMUP)
This assay measures the enzymatic activity of SHP2 and the inhibitory potential of test compounds using a fluorogenic substrate, 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).
-
Materials:
-
Recombinant full-length human SHP2 enzyme
-
DiFMUP substrate (e.g., from a commercial supplier)
-
Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 0.05% Brij-35, 1 mM DTT
-
Test compounds (SHP2 inhibitors) dissolved in DMSO
-
384-well black microplates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare a working solution of SHP2 enzyme in the assay buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.
-
Add the test compounds at various concentrations to the wells of the 384-well plate. Include a DMSO-only control.
-
Add the SHP2 enzyme solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding the DiFMUP substrate to each well.
-
Immediately measure the fluorescence intensity (Excitation: 358 nm, Emission: 450 nm) in a kinetic mode for a set period (e.g., 30-60 minutes) at room temperature.
-
Calculate the rate of reaction (slope of the fluorescence signal over time) for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Surface Plasmon Resonance (SPR) Assay
SPR is a label-free technique used to measure the binding affinity and kinetics of an inhibitor to its target protein.
-
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant human SHP2 protein (ligand)
-
SHP2 inhibitor (analyte)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
-
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the SHP2 protein solution over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
-
Analyte Binding:
-
Prepare a series of dilutions of the SHP2 inhibitor in the running buffer.
-
Inject the different concentrations of the inhibitor over the immobilized SHP2 surface, followed by a dissociation phase with running buffer.
-
Include a buffer-only injection as a reference.
-
-
Data Analysis:
-
Record the sensorgrams, which show the change in response units (RU) over time.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
-
Cell Viability Assay (MTT/MTS)
This colorimetric assay assesses the effect of SHP2 inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
SHP2 inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)
-
96-well clear microplates
-
Microplate reader
-
-
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the SHP2 inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
For MTT assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
-
For MTS assay:
-
Add the MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.
-
Conclusion
The in vitro characterization of SHP2 inhibitors is a critical step in the drug discovery process. The data and protocols presented in this guide offer a framework for the comparative evaluation of these promising therapeutic agents. By understanding their relative potencies and the methodologies used to determine them, researchers can make more informed decisions in their pursuit of novel cancer therapies targeting the SHP2 signaling pathway.
References
Confirming On-Target Effects of Shp2 Inhibitors: A Comparative Guide to Shp2-IN-19 and siRNA Knockdown
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key methodologies for validating the on-target effects of Shp2 inhibitors: the use of a chemical probe, exemplified by the allosteric inhibitor Shp2-IN-19, and genetic knockdown using small interfering RNA (siRNA). Understanding the nuances, strengths, and limitations of each approach is critical for robust target validation in drug discovery and academic research.
The protein tyrosine phosphatase Shp2, encoded by the PTPN11 gene, is a crucial signaling node that positively regulates the RAS-mitogen-activated protein kinase (MAPK) pathway.[1][2] Its dysregulation is implicated in various cancers, making it an attractive therapeutic target.[1][3] Consequently, potent and selective Shp2 inhibitors, such as this compound and the well-characterized compound SHP099, have been developed.[4] To ensure that the observed cellular effects of these inhibitors are a direct result of Shp2 inhibition, it is essential to compare their phenotypic and signaling impacts with those of a genetic approach like siRNA-mediated knockdown of Shp2.
Comparative Analysis of Shp2 Inhibition: Chemical vs. Genetic Approaches
This section compares the effects of a representative allosteric Shp2 inhibitor, SHP099 (as a proxy for this compound due to the extensive publicly available data), with Shp2 siRNA on key cellular readouts: downstream signaling through phosphorylated ERK (p-ERK) and cell viability.
Impact on Downstream Signaling (p-ERK Levels)
Inhibition of Shp2 is expected to attenuate the RAS-MAPK pathway, leading to a reduction in the phosphorylation of ERK. Both chemical inhibition and genetic knockdown of Shp2 achieve this effect.
| Method | Cell Line | Treatment/Transfection | Observed Effect on p-ERK | Reference |
| Shp2 Inhibitor (SHP099) | HeLa | 10 µM SHP099 for 1 hour | Diminished EGF-induced p-ERK | [1] |
| TNBC cell lines | 5 µM SHP099 | Transient inhibition followed by rebound | [1] | |
| CRC cell lines | 20-40 µM SHP099 | Slight elevation in xenograft tumors | [5] | |
| Shp2 siRNA | HCC cells | siSHP2 | Reduced p-ERK1/2 | [1] |
| D61G MEFs | PZR siRNA | Moderate reduction in adhesion-dependent p-ERK | [6] |
Summary of Findings: Both the Shp2 inhibitor SHP099 and Shp2 siRNA effectively reduce the levels of phosphorylated ERK, a key downstream effector in the MAPK pathway. However, the dynamics of this inhibition can differ. While siRNA provides a sustained reduction in Shp2 protein levels, leading to a consistent decrease in p-ERK, chemical inhibitors like SHP099 can sometimes lead to a transient inhibition followed by a rebound in p-ERK signaling, a phenomenon attributed to feedback mechanisms.[1][5]
Impact on Cell Viability and Proliferation
The reduction in MAPK signaling due to Shp2 inhibition is anticipated to decrease cell proliferation and viability, particularly in cancer cells dependent on this pathway.
| Method | Cell Line(s) | Metric | Result | Reference |
| Shp2 Inhibitor (SHP099) | Multiple Myeloma (RPMI-8226, NCI-H929) | CCK-8 Assay | Dose- and time-dependent decrease in viability | [7] |
| HNSCC cell lines (SCC-9, JHU-022) | Crystal Violet | Decreased viability with 1 and 5 µM SHP099 | [8] | |
| CRC cell lines | IC50 | > 30 µM in 3 out of 5 cell lines | [5] | |
| Shp2 siRNA | Endothelial cells (BMEC) | Proliferation Assay | Effectively inhibited proliferation | |
| B16F10 melanoma cells | Proliferation Assay | Did not reduce proliferation | ||
| HCC cells | Glucose Consumption | Increased glucose consumption | [1] |
Summary of Findings: Both pharmacological inhibition and genetic knockdown of Shp2 can lead to a reduction in cell viability and proliferation. The extent of this effect is highly cell-type dependent. Some cell lines exhibit significant sensitivity to Shp2 inhibition, while others are more resistant.[5] It is noteworthy that while a chemical inhibitor might show a broad effect across multiple cell lines, the impact of siRNA can also be cell-line specific, highlighting the importance of context in target validation studies.
Experimental Workflows and Signaling Pathways
To provide a clearer understanding of the experimental processes and the biological context, the following diagrams illustrate the workflow for target validation and the central role of Shp2 in the RAS-MAPK signaling cascade.
The diagram above outlines the parallel workflows for assessing the on-target effects of a Shp2 inhibitor and Shp2 siRNA. Both approaches involve treating or transfecting cells, followed by downstream analysis of signaling pathways and cellular phenotypes.
This diagram illustrates the central role of Shp2 in the RAS-MAPK signaling cascade. Growth factor binding to Receptor Tyrosine Kinases (RTKs) leads to the recruitment and activation of Shp2, which in turn promotes the activation of Ras. This initiates a phosphorylation cascade through Raf, MEK, and ERK, ultimately leading to changes in gene expression that drive cell proliferation and survival. Both Shp2 inhibitors and siRNA target Shp2 to block this signaling pathway.
Detailed Experimental Protocols
For researchers looking to replicate these validation experiments, detailed protocols for Western Blotting and Cell Viability Assays are provided below.
Western Blot for p-ERK and Total ERK
Objective: To quantify the levels of phosphorylated ERK (p-ERK) relative to total ERK as a measure of MAPK pathway activation.
Materials:
-
Cell lysates from inhibitor-treated or siRNA-transfected cells
-
RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse cells in ice-cold RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Apply chemiluminescent substrate and capture the signal using an imaging system.
-
Quantification: Use densitometry software to quantify the band intensities for p-ERK and total ERK. Normalize the p-ERK signal to the total ERK signal.
Cell Viability Assay (MTT/CCK-8)
Objective: To assess the effect of Shp2 inhibition or knockdown on cell metabolic activity as an indicator of cell viability.
Materials:
-
96-well plates
-
Cell culture medium
-
Shp2 inhibitor or siRNA transfection reagents
-
MTT or CCK-8 solution
-
Solubilization solution (for MTT assay, e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment/Transfection:
-
For inhibitor studies, add various concentrations of the Shp2 inhibitor.
-
For siRNA studies, transfect cells with Shp2 siRNA or a non-targeting control.
-
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add MTT or CCK-8 solution to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).
-
Solubilization (for MTT): If using MTT, add a solubilization solution to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated or control siRNA-transfected cells.
Conclusion
Confirming the on-target effects of a novel inhibitor is a cornerstone of drug discovery. This guide demonstrates that both chemical inhibitors like this compound (represented by SHP099) and genetic tools such as siRNA are valuable for validating Shp2 as a therapeutic target. While both methods effectively demonstrate a reduction in downstream MAPK signaling and an impact on cell viability, they possess distinct characteristics. The acute and reversible nature of small molecule inhibitors provides a different perspective compared to the more sustained protein knockdown achieved with siRNA. A comprehensive target validation strategy should ideally leverage both approaches to build a compelling and robust data package. By carefully designing and executing these comparative experiments, researchers can confidently establish the on-target activity of their compounds and advance the development of novel cancer therapeutics.
References
- 1. SHP2 Drives Adaptive Resistance to ERK Signaling Inhibition in Molecularly Defined Subsets of ERK-Dependent Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Time-resolved phosphoproteomics reveals scaffolding and catalysis-responsive patterns of SHP2-dependent signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic Suppression of FAK-AKT Signaling Overcomes Resistance to SHP2 Inhibition in Colorectal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacologic Inhibition of SHP2 Blocks Both PI3K and MEK Signaling in Low-epiregulin HNSCC via GAB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. embopress.org [embopress.org]
Evaluating the Specificity of Shp2-IN-39: A Comparative Guide
The protein tyrosine phosphatase Shp2, encoded by the PTPN11 gene, is a critical regulator of cell signaling and a well-established proto-oncogene.[1] Its role in activating key pathways such as the Ras/MAPK cascade has made it a compelling target for therapeutic intervention in various cancers and developmental disorders like Noonan syndrome.[1][2][] The development of small molecule inhibitors against Shp2 has been a major focus of drug discovery, leading to a range of compounds with different mechanisms of action and specificity profiles. This guide provides a comparative analysis of the specificity of Shp2-IN-39 against other notable Shp2 inhibitors, supported by available experimental data.
Shp2 Signaling Pathway
Shp2 plays a pivotal role in signal transduction downstream of receptor tyrosine kinases (RTKs). In its inactive state, the N-terminal SH2 domain of Shp2 blocks its catalytic phosphatase (PTP) domain. Upon growth factor stimulation, Shp2 is recruited to phosphorylated receptors or scaffolding proteins via its SH2 domains, leading to a conformational change that activates its phosphatase activity.[4] Activated Shp2 can then dephosphorylate specific substrates, ultimately leading to the activation of the Ras-Erk and PI3K-Akt pathways.
References
- 1. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Off‐target inhibition by active site‐targeting SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Allosteric vs. Active Site Inhibition of SHP2
In the landscape of targeted cancer therapy, the protein tyrosine phosphatase SHP2 has emerged as a critical signaling node and a high-priority drug target. Its role in activating the RAS-MAPK pathway, downstream of various receptor tyrosine kinases (RTKs), makes it a central player in cell proliferation and survival.[1][2][3] Consequently, significant efforts have been dedicated to developing small molecule inhibitors of SHP2. These inhibitors largely fall into two distinct mechanistic classes: allosteric inhibitors and active site inhibitors.
This guide provides a detailed comparison of a representative allosteric inhibitor, SHP099 , against two prominent active site inhibitors, PHPS1 and NSC-87877 .
Note on Shp2-IN-19: Publicly available scientific literature and databases do not contain information on a compound specifically named "this compound". Therefore, this guide uses the well-characterized, pioneering allosteric inhibitor SHP099 as a representative for this class of compounds.
Mechanism of Action: A Tale of Two Pockets
The fundamental difference between these two classes of inhibitors lies in their binding site on the SHP2 protein, which dictates their mechanism of action.
Allosteric Inhibitors , such as SHP099, bind to a novel, tunnel-like pocket at the interface of the N-terminal SH2 (N-SH2), C-terminal SH2 (C-SH2), and the protein tyrosine phosphatase (PTP) domains.[1][4] This binding event stabilizes SHP2 in a closed, auto-inhibited conformation, preventing the catalytic PTP domain from accessing its substrates. This allosteric modulation offers a high degree of selectivity, as the binding pocket is not conserved among other phosphatases.
Active Site Inhibitors , also known as orthosteric inhibitors, function by directly competing with the phosphotyrosine-containing substrates for binding to the catalytic active site of the PTP domain. Compounds like PHPS1 and NSC-87877 are designed to occupy this active site, thereby preventing the dephosphorylation of SHP2's downstream targets. However, the high degree of conservation in the active sites of protein tyrosine phosphatases presents a significant challenge for achieving high selectivity with this class of inhibitors.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the biochemical potency of the allosteric inhibitor SHP099 and the active site inhibitors PHPS1 and NSC-87877 against SHP2. It is important to note that these values are compiled from different studies and experimental conditions may vary.
| Inhibitor | Type | Target | IC50 / Ki | Selectivity | Reference |
| SHP099 | Allosteric | SHP2 | IC50: 71 nM | Highly selective over other phosphatases, including SHP1. | |
| PHPS1 | Active Site | Shp2 | Ki: 0.73 µM | ~15-fold selective for Shp2 over Shp1 and ~8-fold over PTP1B. | |
| NSC-87877 | Active Site | Shp2 | IC50: 0.318 µM | Poor selectivity against Shp1 (IC50: 0.335 µM). |
Visualizing SHP2 Signaling and Inhibition
To better understand the context of SHP2 inhibition, the following diagrams illustrate the SHP2 signaling pathway and a typical experimental workflow for inhibitor testing.
Detailed Experimental Protocols
Biochemical Inhibition Assay (Fluorescence-based)
This protocol is designed to determine the in vitro potency (IC50) of inhibitors against recombinant SHP2 protein.
Materials:
-
Full-length recombinant human SHP2 protein
-
Dually phosphorylated insulin (B600854) receptor substrate 1 (IRS-1) peptide (for full-length SHP2 activation)
-
6,8-Difluoro-4-methylumbelliferyl phosphate (B84403) (DiFMUP) as a fluorescent substrate
-
Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, 0.01% Tween-20
-
Test inhibitors (SHP099, PHPS1, NSC-87877) dissolved in DMSO
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Enzyme Preparation: Prepare a working solution of full-length SHP2 at a final concentration of 0.5 nM in the assay buffer.
-
Enzyme Activation: To activate the full-length SHP2, pre-incubate the enzyme with the dually phosphorylated IRS-1 peptide at a final concentration of 500 nM for 20 minutes at room temperature.
-
Inhibitor Preparation: Prepare serial dilutions of the test inhibitors in DMSO, followed by a further dilution in the assay buffer.
-
Plate Setup: Add the diluted inhibitors or DMSO (as a vehicle control) to the wells of a 384-well plate.
-
Inhibitor Incubation: Add the pre-activated SHP2 enzyme solution to the wells containing the inhibitors and incubate for 30 minutes at room temperature.
-
Reaction Initiation: Initiate the enzymatic reaction by adding DiFMUP substrate. The final concentration of DiFMUP should be close to its Km value for SHP2.
-
Data Acquisition: Immediately begin measuring the fluorescence intensity in a kinetic mode (e.g., every minute for 10-30 minutes) using a plate reader with excitation at ~360 nm and emission at ~460 nm.
-
Data Analysis: Calculate the initial reaction velocities (V₀) from the linear portion of the fluorescence versus time curves. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Assay: Western Blot for Phospho-ERK (pERK)
This protocol assesses the ability of SHP2 inhibitors to block downstream signaling in a cellular context by measuring the phosphorylation of ERK, a key downstream effector of the RAS-MAPK pathway.
Materials:
-
Cancer cell line known to be dependent on SHP2 signaling (e.g., KYSE-520, MDA-MB-468)
-
Cell culture medium and supplements
-
Test inhibitors (SHP099, PHPS1, NSC-87877)
-
Growth factor for stimulation (e.g., Epidermal Growth Factor, EGF)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (pERK), anti-total-ERK1/2 (tERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for western blots
Procedure:
-
Cell Culture and Treatment: Plate the cells and allow them to adhere. Serum-starve the cells for several hours to reduce basal signaling. Pre-treat the cells with various concentrations of the SHP2 inhibitors or DMSO for a specified time (e.g., 1-2 hours).
-
Cell Stimulation: Stimulate the cells with a growth factor (e.g., EGF at 50 ng/mL) for a short period (e.g., 5-10 minutes) to induce SHP2-mediated signaling.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for all samples, add Laemmli buffer, and boil. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pERK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with the primary antibody against total ERK to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities for pERK and total ERK. Calculate the pERK/total ERK ratio for each treatment condition to determine the extent of pathway inhibition.
Conclusion
The development of SHP2 inhibitors has opened a new avenue for cancer therapy. Allosteric inhibitors like SHP099 represent a significant advancement, offering high potency and selectivity by targeting a unique regulatory pocket. This approach circumvents the challenges of poor selectivity and bioavailability often associated with active site inhibitors. While active site inhibitors such as PHPS1 and NSC-87877 have been instrumental in elucidating SHP2 function, their therapeutic potential is limited by their off-target effects. The comparative data and experimental protocols provided in this guide offer a framework for researchers to evaluate and characterize novel SHP2 inhibitors, contributing to the ongoing efforts to develop more effective and safer cancer treatments.
References
- 1. benchchem.com [benchchem.com]
- 2. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Setting sail: maneuvering SHP2 activity and its effects in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor - OAK Open Access Archive [oak.novartis.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Shp2-IN-19
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of Shp2-IN-19, a non-receptor protein tyrosine phosphatase inhibitor. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of the compound, especially when in powdered form or being prepared in solution, should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.
Step-by-Step Disposal Protocol
The disposal of this compound should be managed as hazardous chemical waste. The following protocol outlines the necessary steps from the point of generation to final collection.
-
Waste Identification and Classification : Treat all solid this compound and any solutions containing it as hazardous chemical waste. Due to its nature as a bioactive small molecule, it should not be disposed of down the drain or in regular trash.[1]
-
Container Selection :
-
Solid Waste : Place solid this compound waste, including contaminated personal protective equipment (e.g., gloves, weigh boats), into a designated, leak-proof, and clearly labeled solid chemical waste container.[2][3] Plastic containers are often preferred.[3]
-
Liquid Waste : Dispose of solutions containing this compound in a compatible, shatter-resistant, and securely capped liquid waste container.[2] Ensure the container material is compatible with the solvent used. Never use food-grade containers for hazardous waste.
-
Sharps Waste : Any sharps, such as needles or razor blades, contaminated with this compound must be disposed of in an approved sharps container.
-
-
Labeling :
-
Properly label all waste containers with a hazardous waste tag.
-
The label must clearly state "Hazardous Waste" and list all chemical constituents, including their approximate concentrations. For this compound, list its full chemical name.
-
Indicate the date when the waste was first added to the container.
-
-
Storage :
-
Store all this compound waste in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.
-
Ensure waste containers are kept closed at all times, except when adding waste.
-
Segregate the this compound waste from incompatible materials. For instance, store acids and bases separately, and keep flammables in an appropriate cabinet.
-
-
Waste Pickup :
-
Once the waste container is full or has been in storage for the maximum allowed time (often up to 12 months, though this can vary by institution), arrange for its collection by your institution's Environmental Health and Safety (EHS) department.
-
Complete and submit the necessary hazardous waste disposal form for pickup.
-
Summary of Disposal Considerations
The following table summarizes the key logistical and safety information for the proper disposal of this compound.
| Parameter | Guideline | Source |
| Waste Category | Hazardous Chemical Waste | General laboratory safety guidelines |
| Solid Waste Container | Labeled, leak-proof plastic container | |
| Liquid Waste Container | Labeled, compatible, shatter-resistant, sealed container | |
| Sharps Disposal | Approved, puncture-resistant sharps container | |
| Storage Location | Designated Satellite Accumulation Area (SAA) | |
| Container Labeling | "Hazardous Waste" with full chemical names and concentrations | |
| Segregation | Store away from incompatible chemicals (e.g., acids, bases) | |
| Final Disposal | Collection by institutional Environmental Health and Safety (EHS) |
Experimental Workflow and Disposal Decision Pathway
The following diagrams illustrate a typical experimental workflow involving a chemical inhibitor like this compound and the subsequent decision-making process for waste disposal.
References
Personal protective equipment for handling Shp2-IN-19
Disclaimer: This document provides guidance on the safe handling of Shp2-IN-19 based on general safety principles for potent small molecule inhibitors. A specific Safety Data Sheet (SDS) for this compound was not found. Therefore, this compound should be handled as a potentially hazardous substance. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.
This guide is intended for researchers, scientists, and drug development professionals to provide essential, immediate safety and logistical information for handling the SHP2 inhibitor, this compound. The following procedures are designed to minimize exposure and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
As a potent small molecule inhibitor, this compound should be treated as a substance with potential carcinogenic, mutagenic, and reproductive toxicity. The following PPE is mandatory when handling this compound in solid or solution form.
Table 1: Required Personal Protective Equipment (PPE)
| Body Part | Required PPE | Specifications |
| Hands | Double Nitrile Gloves | Outer glove should be changed immediately upon contamination. |
| Eyes | Safety Goggles with Side Shields or Face Shield | Must provide a complete seal around the eyes. A face shield should be worn in addition to goggles when there is a splash hazard. |
| Body | Disposable Lab Coat with Knit Cuffs | Should be dedicated to handling hazardous compounds and disposed of as hazardous waste. |
| Respiratory | Fitted N95 Respirator or Higher | Required when handling the solid compound or when there is a risk of aerosol generation. |
Engineering Controls
All handling of this compound, including weighing, reconstitution, and aliquoting, must be performed in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.
Handling and Experimental Procedures
Adherence to the following step-by-step procedures is critical for safe handling.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound, from preparation to disposal.
Detailed Protocol:
-
Preparation:
-
Don all required PPE as specified in Table 1.
-
Ensure the chemical fume hood is functioning correctly.
-
Place a disposable absorbent pad on the work surface inside the fume hood.
-
Assemble all necessary equipment (e.g., microbalance, spatulas, vials, solvent, vortexer).
-
-
Weighing and Reconstitution:
-
Tare a clean, labeled vial on the microbalance inside the fume hood.
-
Carefully transfer the desired amount of solid this compound to the vial using a dedicated spatula. Avoid creating dust.
-
Close the primary container of the solid compound immediately.
-
Add the appropriate solvent to the vial containing the weighed compound.
-
Cap the vial securely and vortex until the compound is fully dissolved.
-
-
Aliquoting and Storage:
-
If necessary, aliquot the stock solution into smaller, clearly labeled vials for individual experiments.
-
Store the stock solution and aliquots at the recommended temperature, typically -20°C or -80°C, in a designated and labeled freezer.
-
Emergency Procedures
In the event of an exposure or spill, follow these procedures immediately.
Table 2: Emergency Response Plan
| Incident | Procedure |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and copious amounts of water for at least 15 minutes. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Alert others and your supervisor. If the spill is small and you are trained to handle it, use a chemical spill kit. Cover the spill with absorbent material, working from the outside in. Place all contaminated materials in a sealed, labeled hazardous waste container. For large spills, contact your institution's EHS. |
Disposal Plan
All waste generated from the handling of this compound is considered hazardous.
Waste Disposal Workflow
Caption: Segregation and disposal workflow for hazardous waste generated from this compound experiments.
Detailed Disposal Protocol:
-
Solid Waste:
-
All disposable items that have come into contact with this compound (e.g., gloves, lab coats, absorbent pads, pipette tips, vials) must be collected in a designated, labeled hazardous waste container.
-
-
Liquid Waste:
-
Unused or waste solutions containing this compound should be collected in a clearly labeled, sealed hazardous waste container. Do not mix with other waste streams unless approved by EHS.
-
-
Sharps Waste:
-
Needles and other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous waste.
-
-
Decontamination:
-
All non-disposable equipment and surfaces should be decontaminated. A common procedure is to wash with a suitable solvent (e.g., ethanol) followed by soap and water. The cleaning materials should be disposed of as hazardous waste.
-
-
Final Disposal:
-
All hazardous waste containers must be sealed and stored in a designated satellite accumulation area until they are collected by the institution's EHS department for final disposal. Follow all institutional and local regulations for hazardous waste disposal.
-
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
